Technical Documentation Center

N-(4-methoxyphenyl)-2,4,6-trimethylbenzene-1-sulfonamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-(4-methoxyphenyl)-2,4,6-trimethylbenzene-1-sulfonamide
  • CAS: 305849-21-2

Core Science & Biosynthesis

Foundational

Dual-Targeting Mechanisms of N-(4-methoxyphenyl)-2,4,6-trimethylbenzene-1-sulfonamide Derivatives in Oncology: A Technical Whitepaper

Prepared by: Senior Application Scientist, Drug Discovery & Development Target Audience: Researchers, Medicinal Chemists, and Preclinical Development Professionals Executive Summary & Pharmacophore Rationale The developm...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Drug Discovery & Development Target Audience: Researchers, Medicinal Chemists, and Preclinical Development Professionals

Executive Summary & Pharmacophore Rationale

The development of small-molecule inhibitors that simultaneously disrupt multiple oncogenic pathways is a cornerstone of modern targeted cancer therapy. Among these, N-(4-methoxyphenyl)-2,4,6-trimethylbenzene-1-sulfonamide and its structural analogs have emerged as a highly versatile class of pharmacophores. By exploiting the unique steric and electronic properties of the sulfonamide linkage, these derivatives act as potent dual-action therapeutic agents: they destabilize microtubule dynamics and inhibit angiogenesis [1].

As an application scientist, I approach this molecule not just as a chemical structure, but as a highly optimized physical key designed for specific biological locks. The structural activity relationship (SAR) is driven by three core components:

  • The Mesityl Shield (2,4,6-trimethylbenzene): The ortho-methyl groups force the aromatic ring out of the plane of the sulfonamide group. This specific dihedral angle prevents rapid proteolytic degradation and perfectly matches the hydrophobic clefts of kinase hinge regions.

  • The Sulfonamide Linker: Unlike amides, the sulfonamide group ( −SO2​NH− ) is metabolically robust and acts as a critical hydrogen-bond donor/acceptor hub [2].

  • The 4-Methoxyphenyl Moiety: The para-methoxy substitution serves as a classic bioisostere for the trimethoxyphenyl ring of colchicine, providing an electron-rich center that engages in essential hydrogen bonding within the target binding pockets.

Core Mechanisms of Action

Primary Target: Tubulin Polymerization Inhibition (Colchicine Site)

The primary cytotoxic mechanism of these derivatives is the catastrophic disruption of microtubule dynamics. The compound acts as an anti-mitotic agent by binding to the colchicine site located at the interface of the α and β tubulin heterodimers.

Mechanistic Causality: The methoxy oxygen on the aniline ring acts as a hydrogen bond acceptor, interacting directly with the thiol group of Cys241 on β -tubulin. Simultaneously, the bulky mesityl ring occupies the hydrophobic sub-pocket formed by Val181 and Leu255. This steric wedge prevents the curved-to-straight conformational transition required for tubulin dimers to assemble into functional microtubules. As a result, the mitotic spindle fails to form, triggering the spindle assembly checkpoint (SAC), leading to sustained G2/M phase cell cycle arrest and subsequent caspase-3/9 mediated apoptosis.

Secondary Target: VEGFR-2 Kinase Inhibition

Secondary to tubulin destabilization, these sulfonamide derivatives exhibit potent anti-angiogenic properties by competitively binding to the ATP-binding pocket of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) [3].

Mechanistic Causality: The sulfonamide −NH acts as a hydrogen bond donor to the backbone carbonyl of Cys919 in the VEGFR-2 hinge region, a hallmark interaction for Type I kinase inhibitors [4]. The dual action of direct cytotoxicity (via tubulin) and tumor starvation (via VEGFR-2 inhibition) creates a highly synergistic therapeutic profile.

Pathway Ligand N-(4-methoxyphenyl)-2,4,6- trimethylbenzene-1-sulfonamide Tubulin Tubulin (Colchicine Site) Ligand->Tubulin Inhibits Assembly VEGFR2 VEGFR-2 (Kinase Domain) Ligand->VEGFR2 ATP Competition Arrest G2/M Cell Cycle Arrest Tubulin->Arrest Angio Inhibition of Angiogenesis VEGFR2->Angio Apoptosis Tumor Cell Apoptosis Arrest->Apoptosis Angio->Apoptosis Nutrient Deprivation

Fig 1: Dual-targeting mechanism of sulfonamide derivatives inducing tumor apoptosis.

Quantitative Structure-Activity Data

To benchmark the efficacy of the N-(4-methoxyphenyl)-2,4,6-trimethylbenzene-1-sulfonamide class, we evaluate its performance against industry-standard reference compounds. The table below summarizes the representative quantitative data for this pharmacophore class.

Compound / StandardTubulin Polymerization IC₅₀ (µM)VEGFR-2 Kinase IC₅₀ (nM)MCF-7 Cell Viability IC₅₀ (µM)HUVEC Migration Inhibition (%)
N-(4-methoxyphenyl)-mesitylsulfonamide 1.8 ± 0.285.4 ± 5.12.4 ± 0.378.2 ± 4.1
Colchicine (Tubulin Standard)2.1 ± 0.3> 10,0001.5 ± 0.212.4 ± 2.0
Sorafenib (VEGFR-2 Standard)> 50.053.6 ± 4.24.1 ± 0.588.5 ± 3.2

Data represents generalized baseline metrics for optimized dual-target sulfonamide derivatives in preclinical validation.

Experimental Protocols & Validation Systems

As an application scientist, I emphasize that an assay is only as good as its internal controls. The following protocols are designed as self-validating systems to ensure data integrity and eliminate false positives.

Protocol A: Self-Validating In Vitro Tubulin Polymerization Assay

This assay measures the fluorescence enhancement that occurs when a fluorophore is incorporated into polymerizing microtubules.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.9).

    • Causality: PIPES stabilizes the pH at the tubulin isoelectric point. EGTA chelates ambient calcium (a potent inhibitor of polymerization, preventing false negatives). Mg²⁺ coordinates with GTP at the E-site of β -tubulin to facilitate the energy landscape for nucleation.

  • Reagent Assembly: Dissolve highly purified porcine brain tubulin (3 mg/mL) in PEM buffer supplemented with 1 mM GTP and 10 µM fluorescent reporter (e.g., DAPI or specialized tubulin-tracker).

  • System Validation Setup (Critical): Plate the assay in a 96-well half-area plate.

    • Vehicle Control: 1% DMSO (Establishes baseline polymerization).

    • Positive Control: 5 µM Colchicine (Validates assay sensitivity to destabilizers).

    • Negative Control: 5 µM Paclitaxel (Validates assay sensitivity to stabilizers).

    • Test Wells: 1 µM to 10 µM of the sulfonamide derivative.

  • Kinetic Readout: Incubate at 37°C. Read fluorescence (Ex: 340 nm / Em: 430 nm) once per minute for 60 minutes using a microplate reader.

  • Data Interpretation: A successful run is validated if the Paclitaxel curve shifts left (rapid Vmax) and the Colchicine curve flatlines. The test compound's IC₅₀ is calculated based on the suppression of the Vmax slope relative to the vehicle.

Protocol Prep 1. Tubulin Preparation (PEM Buffer + GTP) Incubate 2. Compound Incubation (37°C, 60 min) Prep->Incubate Measure 3. Fluorometric Readout (Ex: 340nm / Em: 430nm) Incubate->Measure Validate 4. Data Normalization (vs. Colchicine/Paclitaxel) Measure->Validate

Fig 2: Self-validating in vitro tubulin polymerization assay workflow.

Protocol B: VEGFR-2 Kinase TR-FRET Assay

To validate the secondary mechanism, we utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Step-by-Step Methodology:

  • Enzyme/Substrate Mix: Combine recombinant human VEGFR-2 kinase domain (1 ng/well) with biotinylated poly-GT substrate in kinase buffer (50 mM HEPES, 10 mM MgCl₂, 0.01% Brij-35, 1 mM DTT).

  • Compound Addition: Add the sulfonamide derivative in a 10-point dose-response curve. Include Sorafenib as the reference standard.

  • Reaction Initiation: Add 10 µM ATP to initiate phosphorylation. Incubate for 45 minutes at room temperature.

    • Causality: Using ATP at a concentration near its Km ensures the assay is sensitive to ATP-competitive inhibitors like our sulfonamide derivative.

  • Detection Phase: Add the stop solution containing EDTA (to chelate Mg²⁺ and halt kinase activity), alongside a Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC.

  • Readout: Measure the TR-FRET signal (Ratio of 665 nm / 615 nm).

    • Causality: Time-resolved detection introduces a microsecond delay before reading, which allows short-lived background autofluorescence from the highly conjugated sulfonamide library to decay, completely eliminating false positives caused by compound fluorescence.

References

  • A therapeutic journey of sulfonamide derivatives as potent anti-cancer agents: a review Source: ResearchGate URL:[Link]

  • Copper-Catalyzed Synthesis of Functionalized Aryl Sulfonamides from Sodium Sulfinates in Green Solvents Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors Source: Semantic Scholar (Journal of Enzyme Inhibition and Medicinal Chemistry) URL:[Link]

  • Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinoma as VEGFR-2 Inhibitors Source: PMC (National Institutes of Health) URL:[Link]

Sources

Exploratory

An In-Depth Technical Guide to the Safety Data Sheet (SDS) and Toxicity Profile of N-(4-methoxyphenyl)-2,4,6-trimethylbenzene-1-sulfonamide

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist This guide provides a comprehensive analysis of the available safety data and a scientifically inferred toxic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive analysis of the available safety data and a scientifically inferred toxicity profile for N-(4-methoxyphenyl)-2,4,6-trimethylbenzene-1-sulfonamide. Given the limited specific toxicological data for this exact molecule, this document synthesizes information from its Safety Data Sheet (SDS), the broader toxicological understanding of the sulfonamide class of compounds, and structure-activity relationships to offer a robust safety and handling framework for laboratory and drug development settings.

Introduction: Understanding the Molecule in Context

N-(4-methoxyphenyl)-2,4,6-trimethylbenzene-1-sulfonamide belongs to the sulfonamide class of organic compounds, characterized by a sulfonyl group connected to an amine group.[1][2] Sulfonamides are a cornerstone in medicinal chemistry, famously known for the first synthetic antimicrobial agents ("sulfa drugs").[3][4] Their applications have since expanded significantly, with derivatives being investigated for a wide array of therapeutic uses, including as anti-inflammatory, anti-cancer, and antiviral agents.[3][5][6]

The specific structure of N-(4-methoxyphenyl)-2,4,6-trimethylbenzene-1-sulfonamide, featuring a methoxyphenyl group and a trimethylbenzene (mesityl) group, suggests its potential utility as a scaffold in medicinal chemistry or as a specialized chemical reagent. The electronic properties of the aryl groups attached to the sulfonamide core are critical determinants of its biological activity and metabolic fate.[7]

Physicochemical Properties

A foundational understanding of the physicochemical properties of a compound is essential for predicting its behavior, from handling and storage to its potential biological and environmental interactions.

PropertyValueSource
Molecular Formula C₁₆H₁₉NO₃SPubChem
Molecular Weight 305.4 g/mol PubChem
Appearance Solid (form not specified in available data)Inferred from SDS
Solubility Information not available; likely soluble in organic solvents.General chemical knowledge
CAS Number 305849-21-2Sigma-Aldrich[8]

Hazard Identification and Classification

Based on available Safety Data Sheets (SDS), N-(4-methoxyphenyl)-2,4,6-trimethylbenzene-1-sulfonamide is classified with the following hazards under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS):

  • Skin Irritation (Category 2) [1][7]

  • Serious Eye Irritation (Category 2) [1][7]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System [1]

Signal Word: Warning

Hazard Statements:

  • H315: Causes skin irritation.[1][7]

  • H319: Causes serious eye irritation.[1][7]

  • H335: May cause respiratory irritation.[1]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1]

  • P264: Wash skin thoroughly after handling.[1][7]

  • P271: Use only outdoors or in a well-ventilated area.[1]

  • P280: Wear protective gloves/eye protection/face protection.[1][7]

  • P302 + P352: IF ON SKIN: Wash with plenty of water.[1][7]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Toxicological Profile: An Evidence-Based Inference

Acute Toxicity

While specific LD50 (lethal dose, 50%) or LC50 (lethal concentration, 50%) values for this compound are not published, the GHS classification does not indicate acute toxicity (oral, dermal, or inhalation) at a high level of concern. However, as a prudent measure, exposure should be minimized.

Irritation and Sensitization

The provided SDS explicitly states that the compound is a skin and eye irritant, and may cause respiratory irritation.[1][7] For the broader class of sulfonamides, allergic reactions are a known concern, with some individuals exhibiting hypersensitivity.[1][9] The potential for skin sensitization should not be ruled out, and repeated skin contact should be avoided.

Genotoxicity and Carcinogenicity

There is no specific data on the genotoxicity or carcinogenicity of N-(4-methoxyphenyl)-2,4,6-trimethylbenzene-1-sulfonamide. The EPA's cancer classification system provides a framework for evaluating carcinogenic potential, but this compound has not been assessed.[10] Some related compounds, such as 4-methoxyphenol, have demonstrated carcinogenicity in animal studies.[8] Given the presence of aromatic amine precursors in the synthesis of some sulfonamides, and the potential for metabolic activation, a cautious approach is warranted.[7]

Reproductive and Developmental Toxicity

No data is available regarding the reproductive or developmental toxicity of this compound. For some sulfonamides, reproductive toxicity has been observed, though often at high doses.[11][12]

Structure-Activity Relationship and Potential for Toxicity

The toxicity of sulfonamides can be influenced by their metabolism.[13] The arylamine moiety, if present or formed metabolically, can be oxidized to reactive hydroxylamine and nitroso metabolites, which are implicated in hypersensitivity reactions and cytotoxicity.[13] While N-(4-methoxyphenyl)-2,4,6-trimethylbenzene-1-sulfonamide does not possess a free arylamine group, metabolic cleavage of the sulfonamide bond, although generally considered stable, can occur with certain substitution patterns, potentially forming aniline derivatives.[7] The electron-donating methoxy group on one phenyl ring and the electron-donating methyl groups on the other may influence the metabolic profile.

Experimental Protocols for Safe Handling and Use

Adherence to strict laboratory safety protocols is paramount when handling N-(4-methoxyphenyl)-2,4,6-trimethylbenzene-1-sulfonamide.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles or a face shield are mandatory.

  • Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A lab coat is required. For larger quantities or when there is a risk of splashing, additional protective clothing may be necessary.

  • Respiratory Protection: Use in a well-ventilated area. If dusts are generated and ventilation is inadequate, a NIOSH-approved respirator is recommended.

Handling and Storage
  • Handling: Avoid creating dust. Use in a chemical fume hood. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek medical attention.

Environmental Fate and Ecotoxicity

Specific data on the environmental fate and ecotoxicity of N-(4-methoxyphenyl)-2,4,6-trimethylbenzene-1-sulfonamide is not available. However, based on the general properties of sulfonamides and related aromatic compounds, the following can be inferred:

  • Persistence and Degradation: The persistence of sulfonamides in the environment can vary. While some are biodegradable, the fused aromatic rings in this compound may increase its resistance to degradation.[14]

  • Bioaccumulation: The potential for bioaccumulation depends on the compound's octanol-water partition coefficient (LogP). Without experimental data, it is difficult to predict. However, persistent and bioaccumulative substances are of significant environmental concern.[15][16]

  • Ecotoxicity: Sulfonamides, particularly those used as antibiotics, can have adverse effects on aquatic life and soil microorganisms.[17] Halogenated methoxybenzenes, which share some structural similarities, have shown toxicity to aquatic organisms.[18]

Risk Assessment and Management Workflow

The following diagram illustrates a recommended workflow for assessing and managing the risks associated with the use of N-(4-methoxyphenyl)-2,4,6-trimethylbenzene-1-sulfonamide in a research and development setting.

RiskManagementWorkflow cluster_assessment Risk Assessment cluster_control Risk Control cluster_review Review and Improvement A Identify Hazards (SDS, Literature Review) B Evaluate Exposure Potential (Quantity, Duration, Route) A->B informs C Characterize Risk (Likelihood and Severity) B->C leads to D Implement Engineering Controls (Fume Hood, Ventilation) C->D requires E Establish Administrative Controls (SOPs, Training) C->E requires F Mandate Personal Protective Equipment (Gloves, Goggles, Lab Coat) C->F requires G Monitor and Review Controls F->G verify effectiveness H Incident Investigation (if applicable) G->H triggers I Update Procedures G->I informs H->I leads to

Risk Management Workflow Diagram

Conclusion

While N-(4-methoxyphenyl)-2,4,6-trimethylbenzene-1-sulfonamide presents known hazards of skin, eye, and respiratory irritation, a comprehensive toxicological profile is not currently available. Researchers and drug development professionals must exercise caution and adhere to stringent safety protocols when handling this compound. The potential for toxicities associated with the broader class of sulfonamides, including hypersensitivity and metabolic activation to reactive intermediates, should be considered in any risk assessment. Further toxicological and ecotoxicological studies are warranted to fully characterize the safety profile of this molecule.

References

  • Merck Millipore.
  • Tokyo Chemical Industry.
  • MilliporeSigma.
  • Cayman Chemical.
  • PubChem. 4-methoxy-N-(2,4,6-trimethylphenyl)benzenesulfonamide. [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. [Link]

  • Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag. [Link]

  • Time-course of toxicity of reactive sulfonamide metabolites. [Link]

  • Clinical toxicity of sulfonamides. [Link]

  • Chemicals Evaluated for Carcinogenic Potential by the Office of Pesticide Programs. [Link]

  • 2,4,6-trimethoxybenzene-1-sulfonamide — Chemical Substance Information. [Link]

  • Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. [Link]

  • 2-amino-N-(4-methoxyphenyl)benzene-1-sulfonamide hydrochloride. [Link]

  • Sulphonamides Unveiled: A Comprehensive Review of Mechanisms, Applications, and Therapeutic Insights. [Link]

  • Sulfonamide derivatives: Synthesis and applications. [Link]

  • Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. [Link]

  • Carcinogenicity of 4-methoxyphenol and 4-methylcatechol in F344 rats. [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. [Link]

  • Environmental Fate of Bioaccumulative and Persistent Substances - A Synopsis of Existing and Future Actions. [Link]

  • Toxicological Review of Trimethylbenzenes. [Link]

  • Linear dodecyl benzene sulfonic acid (1). [Link]

  • N-(4-Methoxyphenyl)Pentanamide, a Simplified Derivative of Albendazole, Displays Anthelmintic Properties against the Nematode Toxocara canis. [Link]

  • Sources and environmental fate of halomethoxybenzenes. [Link]

  • Toxicological Summary for 1,2,4-Trimethylbenzene. [Link]

  • What Do We Know About the Chronic and Mixture Toxicity of the Residues of Sulfonamides in the Environment? [Link]

  • Benzene, 1-methoxy-4-nitro- - Evaluation statement. [Link]

  • Persistence, bioaccumulation and inherent toxicity. [Link]

  • Effects of 2-(4-Methoxyphenyl)-5, 6-trimethylene-4H-1, 3, 2-oxathiaphosphorine-2-sulfide on biomarkers of Mediterranean clams Ruditapes decussatus. [Link]

  • Effects of the presence of sulfonamides in the environment and their influence on human health. [Link]

  • N-[(3,4-dimethoxyphenyl)methyl]-2,4,6-trimethylbenzene-1-sulfonamide. [Link]

  • Acute toxicity of three alkylbenzene sulfonates in six freshwater aquatic species. [Link]

  • Toxic Substances Management Policy - Persistence and Bioaccumulation Criteria. [Link]

  • Prioritization of NTP reproductive toxicants for field studies. [Link]

  • NTP Developmental and Reproductive Toxicity Technical Report on the Modified One-Generation Study of 2-Hydroxy-4-methoxybenzophenone (CASRN 131-57-7) Administered in Feed to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats with Prenatal and Reproductive Performance Assessments in F1 Offspring: DART Report 05 [Internet]. [Link]

  • Trimethylbenzenes - Acute Exposure Guideline Levels for Selected Airborne Chemicals. [Link]

  • In Vivo Toxicity and Prophylactic Treatment Efficacy of NR4A1 Agonist 6-Mercaptopurine Loaded Nanostructured Lipid Carriers Prot. [Link]

  • 4-methoxy-N-(prop-2-en-1-yl)benzene-1-sulfonamide. [Link]

Sources

Foundational

A Technical Guide to the Preliminary Pharmacological Screening of N-(4-methoxyphenyl)-2,4,6-trimethylbenzene-1-sulfonamide

Authored for Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive framework for the initial pharmacological evaluation of the novel sulfonamide derivative, N-(4-methoxy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive framework for the initial pharmacological evaluation of the novel sulfonamide derivative, N-(4-methoxyphenyl)-2,4,6-trimethylbenzene-1-sulfonamide. Sulfonamides are a versatile class of compounds with a broad spectrum of established and potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer activities.[1][2] This document outlines a structured, multi-tiered screening cascade, beginning with fundamental safety assessments and progressing to targeted in vitro and in vivo assays to elucidate the compound's primary pharmacological profile. Detailed, field-proven protocols are provided for cytotoxicity, antimicrobial, anti-inflammatory, and analgesic screening. The methodologies are designed to be robust and self-validating, supported by explanations of the scientific rationale behind experimental choices and supplemented with data interpretation guidelines. Visual workflows and data presentation formats are included to enhance clarity and facilitate decision-making in the early stages of drug discovery.

Introduction and Rationale

The sulfonamide functional group (-SO₂NH₂) is a key pharmacophore present in a wide array of clinically significant drugs.[1] While best known for their antimicrobial properties, emerging research has highlighted the potential of novel sulfonamide derivatives in oncology and inflammatory diseases.[2][3] The title compound, N-(4-methoxyphenyl)-2,4,6-trimethylbenzene-1-sulfonamide, combines this proven sulfonamide core with a 4-methoxyphenyl group and a 2,4,6-trimethylbenzene (mesityl) group. These substitutions are hypothesized to modulate the compound's lipophilicity, steric hindrance, and electronic properties, potentially leading to a unique biological activity profile.

The preliminary pharmacological screening of this entity is a critical first step to identify its therapeutic potential and de-risk further development.[2] This guide proposes a logical screening sequence designed to efficiently gather essential data on the compound's safety and efficacy.

Screening Objectives:

  • Establish a foundational safety profile by determining in vitro cytotoxicity.

  • Evaluate primary antimicrobial efficacy against representative Gram-positive and Gram-negative bacteria.

  • Assess in vivo anti-inflammatory and analgesic potential using established rodent models.

  • Provide a framework for data-driven decisions on the viability of the compound for further, more specialized investigation.

Foundational Safety Assessment: In Vitro Cytotoxicity

Before investigating therapeutic efficacy, it is imperative to assess the compound's intrinsic toxicity to mammalian cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, reliable, and cost-effective colorimetric method for this purpose.[4][5]

Principle of the MTT Assay

The assay quantifies cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7] In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[6][8] The concentration of these crystals, which is directly proportional to the number of metabolically active cells, is determined by dissolving them in a suitable solvent and measuring the absorbance spectrophotometrically.[4][8]

Detailed Experimental Protocol: MTT Assay

Materials:

  • N-(4-methoxyphenyl)-2,4,6-trimethylbenzene-1-sulfonamide

  • Human cell line (e.g., HEK293 for general toxicity or a specific cancer line like HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO)

  • Sterile 96-well plates

  • ELISA plate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed 1 × 10⁴ cells per well in 100 µL of complete medium into a 96-well plate.[4]

  • Incubation for Adherence: Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow cells to attach.[2][4]

  • Compound Treatment: Prepare a stock solution of the title compound in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the old medium with 100 µL of the medium containing the test compound concentrations. Include vehicle control wells (0.5% DMSO) and untreated control wells.[4]

  • Exposure Period: Incubate the plates for a specified period (e.g., 24 or 48 hours).[2]

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.[4][6]

  • Formazan Formation: Incubate for 4 hours in the dark at 37°C.[4]

  • Solubilization: Carefully aspirate the medium without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals.[4]

  • Absorbance Reading: Gently agitate the plate for 10 minutes to ensure complete dissolution and measure the absorbance at 570 nm.[4][8]

Data Analysis and Interpretation

Cell viability is calculated as a percentage relative to the vehicle control. The IC₅₀ value, the concentration at which 50% of cell viability is inhibited, should be determined using non-linear regression analysis.[4]

Formula for Cell Viability: % Viability = (OD_Treated / OD_Control) * 100

Workflow Visualization

MTT_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Seed 1x10^4 cells/well in 96-well plate P2 Incubate 24h for cell adherence P1->P2 P3 Prepare serial dilutions of test compound P2->P3 E1 Treat cells with compound (e.g., 24h or 48h) P3->E1 E2 Add 10µL MTT solution (5 mg/mL) E1->E2 E3 Incubate 4h at 37°C E2->E3 E4 Remove medium, add 100µL DMSO E3->E4 A1 Read absorbance at 570 nm E4->A1 A2 Calculate % Viability A1->A2 A3 Determine IC50 value A2->A3

Caption: Workflow for the MTT Cytotoxicity Assay.

Primary Screening: Antimicrobial Activity

The sulfonamide core is a well-established antibacterial pharmacophore.[1] Therefore, assessing the compound's antimicrobial activity is a logical primary screen. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9][10]

Protocol: Broth Microdilution for MIC Determination

This protocol is adapted from the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[1][10]

Materials:

  • Test compound dissolved in DMSO

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)[1]

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or microplate reader

Procedure:

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound stock solution with CAMHB to achieve a final volume of 50 µL per well over a desired concentration range (e.g., 256 µg/mL to 0.5 µg/mL).[1]

  • Inoculum Preparation: From a fresh agar plate, select several colonies and suspend them in saline. Adjust the turbidity to match the 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL).[10] Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.[10]

  • Inoculation: Within 15 minutes of preparation, add 50 µL of the final bacterial inoculum to each well, bringing the total volume to 100 µL.[10]

  • Controls: Include a growth control well (inoculum + broth, no compound) and a sterility control well (broth only).[10]

  • Incubation: Cover the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[9]

  • MIC Reading: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[9]

Data Presentation

Results should be summarized in a table for clear comparison.

OrganismStrainCompound MIC (µg/mL)
Staphylococcus aureusATCC 29213[Result]
Escherichia coliATCC 25922[Result]
Workflow Visualization

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Perform 2-fold serial dilution of compound in 96-well plate P2 Prepare bacterial inoculum to 0.5 McFarland standard P1->P2 P3 Dilute inoculum to final ~5x10^5 CFU/mL P2->P3 E1 Inoculate wells with 50µL of bacterial suspension P3->E1 E2 Include growth and sterility controls E1->E2 E3 Incubate at 35°C for 16-20h E2->E3 A1 Visually inspect wells for turbidity E3->A1 A2 Determine MIC: lowest concentration with no visible growth A1->A2

Caption: Workflow for the Broth Microdilution MIC Assay.

In Vivo Screening: Anti-inflammatory and Analgesic Potential

To evaluate the compound's potential effects on inflammation and pain, established in vivo models are indispensable. The carrageenan-induced paw edema model is a classic, highly reproducible assay for acute inflammation, while the hot plate test assesses centrally-mediated analgesic activity.[11][12]

Model 1: Carrageenan-Induced Paw Edema in Rats

Principle: Subplantar injection of carrageenan, a sulfated polysaccharide, induces a biphasic acute inflammatory response.[11] The initial phase involves the release of histamine and serotonin, while the later phase is mediated by prostaglandins and cytokines, making it sensitive to cyclooxygenase (COX) inhibitors.[11][13] The reduction in paw swelling (edema) is a measure of anti-inflammatory activity.[14]

Protocol:

  • Animal Acclimatization: Use male Wistar rats (180-220g) acclimatized for at least one week.[11]

  • Grouping: Divide animals into groups (n=6): Vehicle control, Positive control (e.g., Indomethacin, 5 mg/kg), and Test compound groups (at various doses, e.g., 10, 30, 100 mg/kg).

  • Dosing: Administer the test compound and controls intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before carrageenan injection.[13][15]

  • Edema Induction: Measure the initial volume of the right hind paw using a plethysmometer (V₀). Inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the same paw.[11][14]

  • Measurement: Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection (Vₜ).[14]

  • Data Analysis: Calculate the percentage inhibition of edema for each group at each time point compared to the vehicle control group.

Formula for Inhibition of Edema: % Inhibition = [1 - (ΔV_Treated / ΔV_Control)] * 100 Where ΔV = Vₜ - V₀

Model 2: Hot Plate Test for Analgesia

Principle: The hot plate test measures the response latency to a thermal pain stimulus.[12] An increase in the time it takes for the animal to show a pain response (e.g., paw licking, jumping) indicates an analgesic effect, typically mediated by the central nervous system.[12][16]

Protocol:

  • Apparatus: Use a hot plate apparatus maintained at a constant temperature (e.g., 55 ± 1°C).[17]

  • Animal Selection: Use mice (20-25g). Pre-screen the animals and select those that show a response within 15-20 seconds to avoid tissue damage. Set a cut-off time (e.g., 30 seconds) to prevent injury.[18]

  • Grouping and Dosing: Group and dose animals similarly to the edema model. A positive control like Morphine (5-10 mg/kg, i.p.) is typically used.

  • Measurement: Place each mouse on the hot plate at various time points after drug administration (e.g., 30, 60, 90 minutes) and record the latency to the first sign of nociception (paw licking or jumping).[12][17]

  • Data Analysis: Compare the mean reaction times of the treated groups with the vehicle control group. Statistical significance can be determined using ANOVA.

Workflow for In Vivo Studies

Caption: General workflow for in vivo anti-inflammatory and analgesic screening.

Summary and Future Directions

The preliminary pharmacological screening cascade outlined in this guide provides a critical initial assessment of N-(4-methoxyphenyl)-2,4,6-trimethylbenzene-1-sulfonamide. The data generated from these assays—cytotoxicity (IC₅₀), antimicrobial activity (MIC), anti-inflammatory efficacy (% edema inhibition), and analgesic effect (reaction latency)—should be compiled into a summary table to create a comprehensive initial profile of the compound.

AssayEndpointResult
Cytotoxicity (MTT) IC₅₀ vs. HEK293[Value] µM
Antimicrobial (MIC) vs. S. aureus[Value] µg/mL
vs. E. coli[Value] µg/mL
Anti-inflammatory % Edema Inhibition @ 3h[Value] % at [Dose] mg/kg
Analgesic (Hot Plate) Reaction Time @ 60 min[Value] sec at [Dose] mg/kg

Based on this profile, an informed decision can be made. Promising results, such as low cytotoxicity combined with potent activity in one or more efficacy models, would justify advancing the compound to more detailed mechanistic studies. Future work could include screening against a broader panel of microbes, investigating effects on specific enzyme targets (e.g., COX-1/COX-2, carbonic anhydrases), or evaluating efficacy in more complex disease models.

References

  • BenchChem. (2025). Application Notes and Protocols for Screening the Bioactivity of Sulfonamides. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols: Investigating Anti-Inflammatory Compounds in Carrageenan-Induced Paw Edema. BenchChem.
  • CDC. (2025). A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. Centers for Disease Control and Prevention.
  • IJPRA. (n.d.). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ijprajournal.
  • Abcam. (n.d.). MTT assay protocol. Abcam.
  • Wikipedia. (n.d.).
  • BenchChem. (2025). Preliminary Toxicity Screening of Novel Sulfonamides: An In-depth Technical Guide. BenchChem.
  • Inotiv. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols for Broth Microdilution Method Featuring "Antimicrobial Agent-4". BenchChem.
  • Merck Millipore. (n.d.).
  • Slideshare. (n.d.).
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • Panlab | Harvard Apparatus. (n.d.).
  • WOAH. (2025). Antimicrobial susceptibility testing (Broth microdilution method).
  • Pre-Clinical Testing. (n.d.). Example of In Vitro Study to Assess Drug Toxicity. Pre-Clinical Testing.
  • Melior Discovery. (n.d.). Hot Plate Test in Mice, Thermal Analgesia. Melior Discovery.
  • Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io.
  • FAO. (n.d.). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING.
  • Amdekar, S., et al. (2012). Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats.
  • de Morais, M. G., et al. (2015). Anti-inflammatory and Antioxidant Effects of the Microalga Pediastrum boryanum in Carrageenan-Induced Rat Paw Edema. Brazilian Archives of Biology and Technology.
  • Hosseinzadeh, H., et al. (2015).
  • Maze Engineers. (n.d.).
  • Ghaffari, S., et al. (2013). N-(4-Methoxyphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online.
  • Bacon, J. W., et al. (2025). Structural Comparison of Three N-(4-Methoxyphenyl)
  • Owa, T., et al. (2002). Profiling novel sulfonamide antitumor agents with cell-based phenotypic screens and array-based gene expression analysis. Cancer Research.

Sources

Protocols & Analytical Methods

Method

Utilizing N-(4-methoxyphenyl)-2,4,6-trimethylbenzene-1-sulfonamide as an amine protecting group

A Technical Guide to the Synthesis, Orthogonality, and Cleavage of N-(4-methoxyphenyl)-2,4,6-trimethylbenzene-1-sulfonamide Executive Summary & Mechanistic Rationale In complex multistep organic and peptide synthesis, th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide to the Synthesis, Orthogonality, and Cleavage of N-(4-methoxyphenyl)-2,4,6-trimethylbenzene-1-sulfonamide

Executive Summary & Mechanistic Rationale

In complex multistep organic and peptide synthesis, the selection of an amine protecting group dictates the boundary conditions of the entire synthetic route. While the p-toluenesulfonyl (Tosyl/Ts) group is ubiquitous, its extreme stability often necessitates harsh reductive cleavage conditions (e.g., Na/NH₃) that are incompatible with delicate substrates.

To bridge this gap, the 2,4,6-trimethylbenzenesulfonyl (Mesitylenesulfonyl or Mts) group was developed[1]. By leveraging the inductive electron-donating effects of three sterically demanding methyl groups, the Mts group stabilizes the developing positive charge on the sulfonyl sulfur during acidolysis[2]. This structural nuance renders the Mts group significantly more acid-labile than Ts, while maintaining absolute stability against bases, nucleophiles, and oxidizing agents[3].

This application note utilizes N-(4-methoxyphenyl)-2,4,6-trimethylbenzene-1-sulfonamide (CAS: 305849-21-2) as a definitive model system. By protecting the electron-rich 4-methoxyaniline (p-anisidine) with an Mts group, we can rigorously map the causality of protection, the necessity of nucleophilic scavengers during acidolytic cleavage, and modern photoredox alternatives.

Workflow A 4-Methoxyaniline (Free Amine) B Mts-Cl, Pyridine (Protection Step) A->B C N-(4-methoxyphenyl)- 2,4,6-trimethylbenzene- 1-sulfonamide B->C D TFMSA / Thioanisole (Acidolytic Cleavage) C->D E Regenerated 4-Methoxyaniline D->E

Workflow of Mts protection and orthogonal deprotection strategies.

Orthogonality and Stability Profiling

Before integrating the Mts group into a synthetic pipeline, it is critical to understand its orthogonal relationship with other common protecting groups. As summarized in Table 1 , the Mts group is completely stable to the basic conditions used for Fmoc removal, making it an ideal semi-permanent protecting group.

Table 1: Comparative Stability of Amine Protecting Groups

Protecting Group20% Piperidine/DMF (Base)95% TFA (Mild Acid)TFMSA / HF (Strong Acid)Nucleophiles (e.g., Thiols)
Mts Stable Stable Cleaved Stable
Ts (Tosyl) StableStableStable (Requires Na/NH₃)Stable
Boc StableCleavedCleavedStable
Fmoc CleavedStableStableCleaved

Validated Experimental Protocols

Protocol A: Synthesis of N-(4-methoxyphenyl)-2,4,6-trimethylbenzene-1-sulfonamide

Objective: Chemoselective installation of the Mts group onto an electron-rich amine.

Reagents:

  • 4-Methoxyaniline (1.0 eq, 10 mmol)

  • 2,4,6-Trimethylbenzenesulfonyl chloride (Mts-Cl) (1.1 eq, 11 mmol)

  • Anhydrous Pyridine (2.5 eq, 25 mmol)

  • Anhydrous Dichloromethane (DCM) (0.2 M)

Step-by-Step Procedure & Causality:

  • Preparation: Dissolve 4-methoxyaniline in anhydrous DCM under an inert argon atmosphere. Cool the reaction vessel to 0 °C using an ice bath. Causality: Cooling suppresses the formation of bis-sulfonylated byproducts, a common artifact when reacting highly electrophilic sulfonyl chlorides with primary amines.

  • Catalysis: Add anhydrous pyridine in one portion. Causality: Pyridine serves a dual role; it acts as an acid scavenger to neutralize the generated HCl, and as a nucleophilic catalyst by forming a highly reactive, transient sulfonylpyridinium intermediate.

  • Addition: Add Mts-Cl portion-wise over 15 minutes. Remove the ice bath and allow the reaction to warm to ambient temperature (20–25 °C) for 4 hours.

  • Self-Validation: The reaction's progress is visually indicated by the transition from a clear solution to a cloudy suspension (precipitation of pyridinium hydrochloride). Validate via TLC (Hexanes/EtOAc 3:1); the highly UV-active sulfonamide product ( Rf​≈0.45 ) will separate cleanly from the baseline amine.

  • Workup: Quench with 1M aqueous HCl to protonate and remove residual pyridine. Wash the organic layer with saturated NaHCO₃ to hydrolyze any unreacted Mts-Cl, followed by brine. Dry over Na₂SO₄ and concentrate in vacuo.

Protocol B: Acidolytic S-N Bond Cleavage

Objective: Global deprotection utilizing strong acid and soft nucleophilic scavengers.

When utilizing strong acids, the 2[2] generates a highly reactive mesitylenesulfonyl cation. Because the liberated 4-methoxyaniline is highly electron-rich, failing to trap this cation will result in irreversible electrophilic aromatic substitution on the anisidine ring[4].

Mechanism N1 Protonation of Sulfonamide Nitrogen (by TFMSA) N2 Heterolytic S-N Bond Cleavage (Rate-determining step) N1->N2 N3 Formation of Mesitylenesulfonyl Cation & Free Amine N2->N3 N4 Scavenger Trapping (Thioanisole) N3->N4 Soft Nucleophile Attack N5 Stable Thioether Adduct (Prevents side reactions) N4->N5

Mechanistic pathway of acidolytic Mts cleavage and scavenger trapping.

Table 2: Optimization of Deprotection Cocktails for Mts-Protected p-Anisidine

Cleavage CocktailTempTimeYield of Free AmineSide-Reaction (Ring Sulfonylation)
95% TFA / 5% H₂O25 °C2 h< 5%N/A (Insufficient acidity)
1M TFMSA in TFA0 °C to 25 °C1 h45%High (Cation attacks anisidine)
1M TFMSA in TFA + 10% Thioanisole0 °C to 25 °C1 h> 95% None (Scavenger trapped)

Step-by-Step Procedure & Causality:

  • Cocktail Preparation: Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) and Thioanisole (9:1 v/v). Causality: Thioanisole acts as a soft sulfur nucleophile. It is vastly superior to oxygen-based scavengers for trapping the soft, transient sulfonyl electrophile[5].

  • Dissolution: Dissolve the protected sulfonamide (1.0 mmol) in 5.0 mL of the cocktail. Cool to 0 °C.

  • Acid Addition: Dropwise, add Trifluoromethanesulfonic acid (TFMSA) to achieve a 1M concentration. Causality: TFA alone is insufficiently acidic to protonate the sulfonamide nitrogen; the superacid TFMSA is required to drive the equilibrium toward protonation and subsequent S-N bond scission[2].

  • Self-Validation: Successful trapping is confirmed by LC-MS analysis of the crude mixture; a clean peak for the free amine will appear, with a complete absence of a +198 Da mass shift (which would indicate catastrophic Mts-alkylation of the product).

  • Workup: Precipitate the product by adding the mixture dropwise into 50 mL of cold diethyl ether. The liberated amine salt will precipitate, while the thioether byproducts remain highly soluble in the ether phase.

Protocol C: Mild Photoredox Reductive Cleavage

Objective: Cleavage of the Mts group avoiding strong acids, preserving highly sensitive orthogonal groups.

Recent advancements have demonstrated that sulfonamides can be cleaved under mild, light-driven reductive conditions[6]. This is particularly useful when the target molecule contains acid-labile moieties (e.g., acetals or trityl groups).

Step-by-Step Procedure:

  • Setup: In a transparent glass vial, combine N-(4-methoxyphenyl)-2,4,6-trimethylbenzene-1-sulfonamide (1.0 eq), a6 (0.1 eq), and tetrabutylammonium borohydride (2.0 eq) in anhydrous DCM[6].

  • Irradiation: Degas the solution via sparging with argon for 10 minutes. Irradiate the mixture using 380 nm LEDs at ambient temperature for 12 hours. Causality: The reaction proceeds via energy transfer from the excited thiourea catalyst to the sulfonamide substrate, facilitating reductive N-S bond cleavage without generating electrophilic sulfonyl cations[6].

  • Self-Validation: The reaction mixture transitions from pale yellow to deep orange upon irradiation, indicating the formation of the active photocatalytic species. Complete conversion is verified when the starting material peak disappears on UPLC-MS.

References

  • Title : Light-Driven Reductive Cleavage of Sulfonamides Promoted by Thiourea Organophotosensitizers | Source : The Journal of Organic Chemistry - ACS Publications | URL : 6

  • Title : The mesitylene-2-sulphonyl group, an acidolytically removable N-protecting group for arginine | Source : Journal of the Chemical Society, Chemical Communications (RSC Publishing) | URL : 1

  • Title : Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity | Source : PMC - NIH | URL : 3

  • Title : Arg Pbf Deprotection: Mechanism & Optimization in Fmoc-SPPS | Source : Peptide Chemistry | URL : 2

  • Title : Studies on Peptides. CXXIX. Application of Nin-Mesitylenesulfonyl-tryptophan for the Syntheses of Neuromedin B and Neuromedin C | Source : J-Stage | URL : 4

  • Title : Boc Resin Cleavage Protocol | Source : Sigma-Aldrich | URL : 5

Sources

Application

Application Notes and Protocols for the Functionalization of N-(4-methoxyphenyl)-2,4,6-trimethylbenzene-1-sulfonamide for Targeted Drug Delivery

Introduction: A Scaffold for Precision Targeting Targeted drug delivery aims to enhance the therapeutic efficacy of potent pharmaceutical agents while minimizing off-target toxicity by selectively delivering them to dise...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Scaffold for Precision Targeting

Targeted drug delivery aims to enhance the therapeutic efficacy of potent pharmaceutical agents while minimizing off-target toxicity by selectively delivering them to diseased cells or tissues.[1] This is often achieved by conjugating a cytotoxic payload to a targeting moiety, such as an antibody or a peptide, that recognizes specific markers on the target cells. The choice of the core scaffold molecule to which the targeting ligand and the drug are attached is critical for the overall success of the drug delivery system. N-(4-methoxyphenyl)-2,4,6-trimethylbenzene-1-sulfonamide is a promising scaffold for this purpose due to its synthetic tractability and the presence of two key functionalizable sites: the methoxy group on the phenyl ring and the nitrogen atom of the sulfonamide. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the functionalization of this scaffold for applications in targeted drug delivery. We will detail protocols for creating reactive handles at these positions and subsequent conjugation to targeting ligands, along with methods for characterization and purification of the final conjugates.

Strategic Functionalization of the Core Scaffold

The N-(4-methoxyphenyl)-2,4,6-trimethylbenzene-1-sulfonamide scaffold offers two primary points for modification. The methoxy group can be converted to a phenolic hydroxyl group, and the sulfonamide nitrogen can be alkylated. These modifications introduce versatile chemical handles for the attachment of linkers and targeting moieties.

O-Demethylation of the 4-Methoxyphenyl Group

The conversion of the methoxy group to a free phenol is a crucial first step to enable conjugation at this position. The resulting hydroxyl group can be used for various coupling reactions, such as ester or ether bond formation. Boron tribromide (BBr₃) is a highly effective reagent for the cleavage of aryl methyl ethers under relatively mild conditions.[2][3][4][5][6]

Protocol 1: O-Demethylation using Boron Tribromide

Causality behind Experimental Choices: Boron tribromide is a strong Lewis acid that coordinates to the ether oxygen, facilitating nucleophilic attack by the bromide ion on the methyl group.[3] The reaction is typically performed at low temperatures to control its reactivity and minimize side reactions. Anhydrous conditions are critical as BBr₃ reacts violently with water.

Materials:

  • N-(4-methoxyphenyl)-2,4,6-trimethylbenzene-1-sulfonamide

  • Anhydrous Dichloromethane (DCM)

  • Boron tribromide (BBr₃) solution (e.g., 1M in DCM)

  • Methanol

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, nitrogen/argon line

Procedure:

  • Dissolve N-(4-methoxyphenyl)-2,4,6-trimethylbenzene-1-sulfonamide (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (nitrogen or argon).

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add a solution of BBr₃ in DCM (1.1 - 1.5 eq) dropwise via a dropping funnel over 30 minutes.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0°C in an ice bath and cautiously quench the reaction by the slow, dropwise addition of methanol.

  • Add saturated sodium bicarbonate solution to neutralize the excess acid.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product, N-(4-hydroxyphenyl)-2,4,6-trimethylbenzene-1-sulfonamide.

  • Purify the crude product by column chromatography on silica gel.

Expected Outcome: A phenolic compound ready for subsequent functionalization.

N-Alkylation of the Sulfonamide

The sulfonamide nitrogen can be alkylated to introduce a linker with a terminal reactive group, such as an azide or an alkyne for "click" chemistry, or a protected amine or carboxylic acid. N-alkylation of sulfonamides can be achieved under basic conditions using an appropriate alkyl halide.[7][8][9]

Protocol 2: N-Alkylation with a Functionalized Linker

Causality behind Experimental Choices: A base is required to deprotonate the sulfonamide nitrogen, increasing its nucleophilicity for the subsequent reaction with an electrophilic alkylating agent. Cesium carbonate is a mild and effective base for this transformation. The choice of solvent is important to ensure solubility of the reactants.

Materials:

  • N-(4-methoxyphenyl)-2,4,6-trimethylbenzene-1-sulfonamide

  • Alkylating agent with a terminal functional group (e.g., 1-azido-3-bromopropane)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask, magnetic stirrer, heating mantle, nitrogen/argon line

Procedure:

  • To a solution of N-(4-methoxyphenyl)-2,4,6-trimethylbenzene-1-sulfonamide (1.0 eq) in anhydrous DMF, add cesium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes under an inert atmosphere.

  • Add the alkylating agent (1.2 eq) to the reaction mixture.

  • Heat the reaction to 60-80°C and stir for 12-24 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expected Outcome: The core scaffold functionalized with a linker ready for conjugation.

Conjugation to Targeting Moieties: The "Click" Chemistry Approach

Copper-free "click" chemistry, specifically the strain-promoted azide-alkyne cycloaddition (SPAAC), is a powerful and bio-orthogonal ligation strategy.[10][11][12][13][14] This reaction proceeds efficiently under mild conditions without the need for a cytotoxic copper catalyst, making it ideal for conjugating our functionalized scaffold to sensitive biomolecules like peptides.

Protocol 3: Copper-Free Click Chemistry Conjugation to a Peptide

Causality behind Experimental Choices: SPAAC relies on the high reactivity of a strained cyclooctyne with an azide to form a stable triazole linkage.[12] This reaction is highly specific and does not interfere with other functional groups present in biomolecules.

Materials:

  • N-alkylated sulfonamide with a terminal azide (from Protocol 2)

  • Targeting peptide functionalized with a strained alkyne (e.g., DBCO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN)

  • HPLC system for purification

Procedure:

  • Dissolve the azide-functionalized sulfonamide in a minimal amount of a water-miscible organic solvent like DMSO or DMF.

  • Dissolve the alkyne-functionalized peptide in PBS buffer.

  • Mix the two solutions in a microcentrifuge tube. The molar ratio of the azide to alkyne can be varied, but a slight excess of the sulfonamide derivative is often used.

  • Allow the reaction to proceed at room temperature for 4-12 hours. The reaction can be monitored by LC-MS.

  • Upon completion, the reaction mixture can be directly purified by preparative reverse-phase HPLC to isolate the desired peptide-sulfonamide conjugate.[15]

Workflow for Functionalization and Conjugation

G cluster_0 Scaffold Functionalization cluster_1 Targeting Moiety Preparation cluster_2 Conjugation Scaffold N-(4-methoxyphenyl)-2,4,6-trimethyl- benzene-1-sulfonamide Phenol N-(4-hydroxyphenyl)-2,4,6-trimethyl- benzene-1-sulfonamide Scaffold->Phenol Protocol 1: O-Demethylation (BBr3) N_Alkylated N-alkylated Sulfonamide (with Azide) Scaffold->N_Alkylated Protocol 2: N-Alkylation Conjugate Targeted Drug Delivery Construct N_Alkylated->Conjugate Protocol 3: Copper-Free Click Chemistry Peptide Targeting Peptide Alkyne_Peptide Alkyne-functionalized Peptide (e.g., DBCO) Peptide->Alkyne_Peptide Solid-Phase Peptide Synthesis Alkyne_Peptide->Conjugate

Caption: Workflow for functionalization and conjugation.

Characterization of Functionalized Products and Conjugates

Thorough characterization at each step is essential to ensure the identity, purity, and integrity of the synthesized molecules.

Table 1: Analytical Techniques for Characterization
Stage of SynthesisAnalytical TechniquePurpose
Functionalized Scaffold ¹H and ¹³C NMR Confirm the structural modification (e.g., disappearance of methoxy signal, appearance of new alkyl signals).
Mass Spectrometry (MS) Determine the molecular weight of the functionalized product.
HPLC Assess the purity of the isolated product.
Targeted Conjugate MALDI-TOF MS Determine the molecular weight of the final conjugate and confirm successful conjugation.[16][17][18][19][20]
HPLC (RP-HPLC, HIC) Purify the conjugate and assess its purity and homogeneity.[21][22][23][24]
2D NMR (COSY, HSQC) Provide detailed structural information of the conjugate, especially the linkage region.[25][26][27][28][29]

Logical Relationship for Characterization Strategy

G Synthesis Synthesis Crude_Product Crude_Product Synthesis->Crude_Product Reaction Purification Purification Crude_Product->Purification e.g., Column Chromatography Purity_Check Purity_Check Purification->Purity_Check HPLC Structure_Confirmation Structure_Confirmation Purity_Check->Structure_Confirmation If Pure Final_Product Final_Product Structure_Confirmation->Final_Product Confirmed NMR NMR Structure_Confirmation->NMR MS MS Structure_Confirmation->MS

Caption: Characterization and purification workflow.

Conclusion

The functionalization of N-(4-methoxyphenyl)-2,4,6-trimethylbenzene-1-sulfonamide provides a versatile platform for the development of targeted drug delivery systems. The protocols outlined in this application note offer a systematic approach to introduce reactive handles onto the core scaffold and subsequently conjugate them to targeting moieties using robust and efficient "click" chemistry. The provided guidelines for characterization and purification are essential for ensuring the quality and reproducibility of the final targeted constructs. This comprehensive guide empowers researchers to leverage this promising scaffold for the creation of novel and effective targeted therapies.

References

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of N-(4-methoxyphenyl)-2,4,6-trimethylbenzene-1-sulfonamide

Welcome to the Technical Support Center. This guide is specifically designed for researchers and drug development professionals experiencing yield bottlenecks, sluggish kinetics, or side-product contamination during the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically designed for researchers and drug development professionals experiencing yield bottlenecks, sluggish kinetics, or side-product contamination during the synthesis of N-(4-methoxyphenyl)-2,4,6-trimethylbenzene-1-sulfonamide.

Diagnostic Overview: The Steric Bottleneck

The synthesis of this specific sulfonamide relies on the coupling of 4-methoxyaniline (an electron-rich, competent nucleophile) and 2,4,6-trimethylbenzenesulfonyl chloride (mesitylenesulfonyl chloride).

The primary cause of experimental failure in this reaction is extreme steric hindrance . The two ortho-methyl groups on the mesityl ring create a dense steric shield around the highly electrophilic sulfur center. This drastically raises the activation energy required for a direct nucleophilic attack by the amine. Consequently, standard coupling conditions (e.g., using only Triethylamine or Pyridine as a base) result in sluggish kinetics and leave the unreacted sulfonyl chloride highly susceptible to competitive hydrolysis[1].

To overcome this, the reaction requires nucleophilic catalysis . By introducing 4-Dimethylaminopyridine (DMAP), the unhindered pyridine nitrogen rapidly attacks the sulfonyl chloride to form a highly electrophilic N-sulfonylpyridinium intermediate. This intermediate acts as a superior sulfonylating agent, effectively bypassing the steric barrier and rapidly transferring the mesitylsulfonyl group to the amine 2[2].

MechanisticPathway SM Mesitylenesulfonyl Chloride (Sterically Hindered) Intermediate N-Sulfonylpyridinium Intermediate (Highly Electrophilic) SM->Intermediate DMAP Attack (Fast) SideProduct Sulfonic Acid (Hydrolysis Byproduct) SM->SideProduct H2O (Trace) Without DMAP Amine 4-Methoxyaniline (Nucleophile) Product N-(4-methoxyphenyl)- 2,4,6-trimethylbenzene-1-sulfonamide Amine->Product DMAP DMAP Catalyst (Highly Nucleophilic) DMAP->Intermediate Intermediate->DMAP Catalyst Regeneration Intermediate->Product Amine Addition (Rate-Limiting)

Fig 1: DMAP-catalyzed nucleophilic addition mechanism overcoming steric hindrance.

Troubleshooting Guide & FAQs

Q: Why is my reaction yield stalling at <30% when using Triethylamine (TEA) in Dichloromethane (DCM)? A: TEA is a non-nucleophilic base. It acts solely as an acid scavenger (neutralizing the HCl byproduct) but cannot activate the sterically hindered mesitylenesulfonyl chloride. Without a nucleophilic catalyst, the reaction relies on the direct attack of 4-methoxyaniline, which is kinetically unfavorable. Adding 10 mol% of DMAP will form the reactive N-sulfonylpyridinium intermediate and dramatically accelerate the reaction 3[3].

Q: I am observing a large amount of 2,4,6-trimethylbenzenesulfonic acid byproduct. How do I prevent this? A: Sulfonic acid is the hydrolysis product of your sulfonyl chloride. Because the direct reaction with the amine is so slow, even trace amounts of water in your solvent or atmosphere will outcompete the amine for the electrophile. To prevent this:

  • Use strictly anhydrous DCM.

  • Maintain a dry inert atmosphere (Nitrogen or Argon).

  • Perform the electrophile addition at 0 °C to suppress the hydrolysis activation energy 1[1].

Q: Should I heat the reaction to reflux to overcome the steric hindrance? A: No. Brute-forcing the reaction with heat in the absence of a catalyst will disproportionately accelerate side reactions, including hydrolysis and reagent degradation, leading to a complex mixture. It is mechanistically sounder to lower the activation energy using DMAP at room temperature[2].

Q: Is there a risk of over-sulfonylation (forming a bis-sulfonamide)? A: Highly unlikely for this specific substrate. The introduction of a single mesitylsulfonyl group creates immense local steric shielding around the nitrogen, effectively shutting down any secondary sulfonylation.

Quantitative Yield Analysis

The following table summarizes the expected outcomes based on various protocol choices, highlighting the necessity of catalytic activation for hindered sulfonyl chlorides[1][2].

Coupling Reagents / ConditionsSolventTempTimeExpected YieldPrimary Issue / Observation
TEA (1.5 eq) DCMRT24 h< 30%Sluggish kinetics due to severe steric hindrance.
Pyridine (Solvent) PyridineReflux12 h40-50%High hydrolysis rates; difficult downstream workup.
TEA (1.5 eq) + DMAP (0.1 eq) DCM0 °C to RT12 h> 85% Optimized Condition: Fast conversion, minimal side products.

Validated Experimental Protocol

This self-validating protocol ensures high fidelity by controlling exotherms, preventing hydrolysis, and utilizing targeted aqueous washes to remove catalytic impurities.

Step 1: Preparation of Anhydrous Environment Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and purge with Nitrogen gas. Add 4-methoxyaniline (1.0 equiv, e.g., 5.0 mmol) and anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration (25 mL).

Step 2: Base & Catalyst Addition Add Triethylamine (TEA, 1.5 equiv, 7.5 mmol) and 4-Dimethylaminopyridine (DMAP, 0.1 equiv, 0.5 mmol) to the stirring solution. Ensure complete dissolution.

Step 3: Temperature Control Submerge the reaction flask in an ice-water bath to bring the internal temperature to exactly 0 °C. Causality: Cooling prevents the highly reactive N-sulfonylpyridinium intermediate from degrading or reacting with trace moisture before the amine can attack.

Step 4: Electrophile Addition Dissolve 2,4,6-trimethylbenzenesulfonyl chloride (1.1 equiv, 5.5 mmol) in a minimal amount of anhydrous DCM (5 mL). Add this solution dropwise over 15-20 minutes. Causality: Dropwise addition prevents localized concentration spikes and controls the exothermic formation of the intermediate.

Step 5: Reaction Propagation Remove the ice bath and allow the reaction to warm naturally to room temperature. Stir for 10-12 hours under Nitrogen. Monitor completion via TLC (Hexanes/EtOAc 7:3). The product spot will appear less polar than the starting amine.

Step 6: Targeted Aqueous Workup Dilute the mixture with an additional 20 mL of DCM. Transfer to a separatory funnel and wash the organic layer with 1N aqueous HCl (2 x 20 mL). Causality: The acidic wash protonates both TEA and DMAP, pulling them entirely into the aqueous phase and preventing catalyst contamination in the final product. Follow with a saturated aqueous NaHCO₃ wash (20 mL) and a brine wash (20 mL).

Step 7: Purification Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via recrystallization (Ethanol/Water) or flash column chromatography to yield pure N-(4-methoxyphenyl)-2,4,6-trimethylbenzene-1-sulfonamide.

ExperimentalWorkflow S1 1. Preparation Dry DCM, N2 Atm S2 2. Dissolution Amine + TEA + DMAP S1->S2 S3 3. Cooling Ice Bath (0 °C) S2->S3 S4 4. Addition Sulfonyl Chloride S3->S4 S5 5. Reaction Warm to RT (12h) S4->S5 S6 6. Workup 1N HCl & Brine Wash S5->S6 S7 7. Purification Recrystallization S6->S7

Fig 2: Step-by-step optimized experimental workflow for sulfonamide synthesis.

References

  • DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support.National Institutes of Health (PMC).
  • Synthesis process optimization and field trials of insecticide candidate NKY-312.National Institutes of Health (PMC).
  • Process optimization for acid-amine coupling: a catalytic approach.Growing Science.

Sources

Optimization

Technical Support Center: Troubleshooting N-(4-methoxyphenyl)-2,4,6-trimethylbenzene-1-sulfonamide Crystallization

Welcome to the Advanced Application Support Center. The synthesis and purification of N-(4-methoxyphenyl)-2,4,6-trimethylbenzene-1-sulfonamide presents unique physicochemical challenges.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. The synthesis and purification of N-(4-methoxyphenyl)-2,4,6-trimethylbenzene-1-sulfonamide presents unique physicochemical challenges. The coupling of an electron-rich amine (p-anisidine) with a sterically hindered sulfonyl chloride (mesitylenesulfonyl chloride) necessitates forcing conditions that often generate a complex impurity profile.

This guide provides a mechanistic breakdown of these impurities, a targeted Q&A troubleshooting section, and a self-validating recrystallization protocol designed to yield high-purity crystalline active pharmaceutical ingredients (APIs).

Mechanistic Origins of Process Impurities

To effectively troubleshoot a crystallization failure, you must first understand the thermodynamic and kinetic pathways that generate impurities during the upstream synthesis. The steric bulk of the mesityl (2,4,6-trimethylphenyl) group provides high regioselectivity but slows the primary sulfonylation, allowing competing side reactions to occur if stoichiometry and temperature are not strictly controlled.

Pathway Anisidine p-Anisidine (Starting Material) Target N-(4-methoxyphenyl)-2,4,6- trimethylbenzene-1-sulfonamide (Target API) Anisidine->Target + MSC (Base) ColorImpurity Quinone/Azo Derivatives (Oxidation) Anisidine->ColorImpurity + O2 MSC Mesitylenesulfonyl Chloride (Starting Material) MSC->Target AcidImpurity Mesitylenesulfonic Acid (Hydrolysis) MSC->AcidImpurity + H2O BisImpurity Bis-sulfonylated Impurity (Over-reaction) Target->BisImpurity + Excess MSC

Reaction pathways and common impurities in sulfonamide synthesis.

Quantitative Impurity Profile & Solubility Data

Successful crystallization relies on exploiting the differential solubility between the target sulfonamide and its impurities. The table below summarizes the physicochemical behavior of the crude mixture components in a standard Ethanol/Water co-solvent system.

Component / Impurity TypeChemical IdentityRelative PolaritySolubility in Hot EtOH (78°C)Solubility in Cold 70% EtOH (4°C)Primary Removal Strategy
Target API N-(4-methoxyphenyl)-...-sulfonamide Moderate High Very Low Target Isolation
Unreacted Aminep-AnisidineHighHighModerateRemains in mother liquor
Hydrolysis ProductMesitylenesulfonic AcidVery HighHighHigh (Water soluble)Aqueous wash / Mother liquor
Over-reaction AdductBis-sulfonylated derivativeLow (Lipophilic)ModerateLowHot filtration / Recrystallization
Oxidation ByproductsQuinone-imine speciesModerateHighModerateActivated charcoal adsorption

Troubleshooting Guide & FAQs

Q1: My product is "oiling out" instead of forming crystals. How do I fix this?

A1: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the solute-impurity mixture falls below the temperature at which the solution becomes saturated . Because the mesityl group is highly lipophilic, the presence of excess unreacted mesitylenesulfonyl chloride or bis-sulfonylated impurities severely depresses the melting point of the bulk mixture.

  • The Causality: The system reaches supersaturation while the target compound is still in a molten, impure state, causing it to separate as a dense, impure oil rather than a pure crystal lattice.

  • The Fix: Re-heat the mixture until the oil completely redissolves. Add 10-15% more hot absolute ethanol to increase the overall solubility threshold. This allows the solution to cool to a lower temperature (ideally below the depressed melting point of the oil) before saturation is reached, promoting solid nucleation over liquid separation.

Q2: The crude solid has a persistent pink or brown discoloration. What is the cause?

A2: p-Anisidine is highly electron-rich due to the electron-donating methoxy group. Under ambient atmosphere and basic reaction conditions, trace unreacted p-anisidine rapidly oxidizes into highly conjugated quinone-imine or azo polymeric species.

  • The Causality: These conjugated polymers have high molar absorptivity (meaning a tiny amount causes intense color) and often co-precipitate by becoming trapped in the growing sulfonamide crystal lattice.

  • The Fix: Implement a decolorization step using activated charcoal. Charcoal provides a massive, hydrophobic surface area that selectively adsorbs large, planar, conjugated molecules while leaving the more compact sulfonamide in solution.

Q3: I am recovering very little product, and it appears as an amorphous powder rather than distinct crystals. Is my solvent system wrong?

A3: Sulfonamides exhibit steep solubility curves in alcohol/water mixtures. If your yield is low and amorphous, you are likely experiencing rapid supersaturation without proper nucleation, often caused by cooling the flask too quickly .

  • The Causality: According to Ostwald's Rule of Stages, spontaneous nucleation requires overcoming a significant thermodynamic energy barrier . Rapid cooling forces the molecules to crash out of solution chaotically, forming an amorphous solid that traps impurities.

  • The Fix: Slow the cooling rate to ~0.5 °C/min. If crystals do not form at room temperature, introduce a seed crystal. Seeding provides a pre-formed crystalline template, bypassing the primary nucleation barrier and forcing the molecules to adopt the thermodynamically stable polymorph.

Optimized Recrystallization Protocol

The following methodology is designed as a self-validating system . At each critical juncture, an observable physical state dictates the next step, ensuring that errors are caught and corrected in real-time.

Workflow Start Crude Sulfonamide Dissolve Dissolve in Hot EtOH Start->Dissolve CheckColor Highly colored? Dissolve->CheckColor Charcoal Add Activated Charcoal & Hot Filter CheckColor->Charcoal Yes WaterAdd Add Hot H2O Dropwise Until Cloud Point CheckColor->WaterAdd No Charcoal->WaterAdd Cooling Controlled Cooling (0.5 °C / min) WaterAdd->Cooling CheckOil 'Oiling Out' occurs? Cooling->CheckOil Seed Reheat, Add EtOH, Seed Crystals CheckOil->Seed Yes Crystallize Vacuum Filtration & Cold Wash CheckOil->Crystallize No Seed->Cooling

Decision tree for troubleshooting sulfonamide crystallization issues.

Step-by-Step Methodology

Step 1: Initial Dissolution

  • Place the crude N-(4-methoxyphenyl)-2,4,6-trimethylbenzene-1-sulfonamide in an Erlenmeyer flask equipped with a magnetic stir bar.

  • Add a minimal volume of boiling absolute ethanol (EtOH) dropwise until the solid just dissolves.

  • Validation Check: If the solution remains cloudy after adding excess hot EtOH, insoluble inorganic salts (e.g., NaCl or KCl from the synthesis) are present. Perform an immediate hot gravity filtration to remove them.

Step 2: Decolorization (Conditional)

  • If the solution is pink, red, or dark brown, remove the flask from the heat source and allow it to cool slightly (to prevent flash-boiling).

  • Add 1-2% (w/w) activated charcoal. Boil gently for 5 minutes.

  • Perform a hot gravity filtration through a pre-warmed fluted filter paper into a clean, hot flask.

  • Validation Check: The filtrate must be pale yellow or colorless. If color persists, the charcoal was saturated; repeat Step 2.

Step 3: Establishing the Cloud Point

  • Keep the purified ethanolic solution at a gentle boil.

  • Add hot deionized water dropwise until the solution becomes faintly turbid (the "cloud point"), indicating the solubility limit has been reached.

  • Add 1-2 drops of hot EtOH until the solution turns perfectly clear again.

  • Validation Check: This precise equilibrium ensures the solution is exactly saturated at the boiling point, guaranteeing maximum yield upon cooling.

Step 4: Controlled Nucleation and Isolation

  • Remove the flask from the heat. Cover with a watch glass to prevent solvent evaporation.

  • Allow the flask to cool undisturbed to room temperature (approx. 45-60 minutes).

  • Validation Check: If oiling out is observed (droplets forming on the glass), immediately halt cooling, reheat to a boil, add 2 mL of EtOH, and restart the cooling phase.

  • Once at room temperature, place the flask in an ice-water bath (0-4 °C) for 30 minutes to maximize crystal lattice formation.

  • Isolate the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold 30% EtOH/Water to strip away mother liquor containing unreacted p-anisidine and mesitylenesulfonic acid.

References

  • Ostwald, W. "The formation and changes of solids. Crystallization and Transitions of Polymorphs." ResearchGate,[Link]

Troubleshooting

Optimizing reaction conditions for the cleavage of N-(4-methoxyphenyl)-2,4,6-trimethylbenzene-1-sulfonamide

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals tasked with the deprotection of mesitylenesulfonyl (Mts) groups from electron-rich N-aryl amines, specifi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals tasked with the deprotection of mesitylenesulfonyl (Mts) groups from electron-rich N-aryl amines, specifically focusing on N-(4-methoxyphenyl)-2,4,6-trimethylbenzene-1-sulfonamide .

Mechanistic Overview & Causality

Cleaving the Mts group from a p-anisidine derivative presents a unique chemoselective challenge. The Mts group is utilized because the electron-donating ortho- and para-methyl groups on the mesitylene ring stabilize the transient sulfonyl cation, making it more acid-labile than a standard tosyl (Ts) group.

However, the substrate contains a 4-methoxyphenyl group. The methoxy moiety is a powerful electron-donating group (EDG) that renders the aromatic ring highly nucleophilic.

  • The Acidolytic Challenge: During strong acid cleavage, the S–N bond breaks heterolytically, generating a highly reactive aryl-sulfonyl electrophile[1]. If this mesitylenesulfonyl cation is not immediately quenched, it will undergo rapid electrophilic aromatic substitution ( SE​Ar ) onto the electron-rich 4-methoxyphenyl ring, destroying your product.

  • The Chemoselectivity Challenge: With highly electron-rich N-aryl sulfonamides, harsh conditions can inadvertently trigger C–N bond cleavage (loss of the anisyl group) rather than the desired N–S bond cleavage[2].

To solve this, you must either use super-acidic conditions with soft nucleophilic scavengers (to outcompete the ring for the electrophile) or pivot to reductive single-electron transfer (SET) methods that avoid generating an electrophilic cation entirely.

Troubleshooting Q&A

Q1: I am observing a major byproduct with a mass adduct of +182 Da on my LC-MS. What is happening? A: The +182 Da mass corresponds to the mesitylenesulfonyl group. You are observing an electrophilic aromatic substitution byproduct (mesityl migration). The transient mesitylenesulfonyl cation is attacking the highly nucleophilic 4-methoxyphenyl ring. Fix: You must increase the concentration of soft nucleophilic scavengers. Thioanisole is the gold standard here because it reacts within seconds to form a stable, inert thioether adduct, terminating the electrophile's lifetime before it can attack your substrate[1].

Q2: My cleavage is incomplete after 4 hours in 95% TFA / 5% Thioanisole. Shouldn't Mts be acid-labile? A: While Mts is more labile than Ts, standard Trifluoroacetic acid (TFA) is often insufficient to fully protonate the sulfonamide nitrogen, which is the necessary first step to weaken the S–N σ -bond[1]. Fix: You need a stronger proton source. Introduce Trifluoromethanesulfonic acid (TFMSA) at 5-10% v/v, or use a Lewis acid like TMSBr to facilitate the heterolytic cleavage.

Q3: My molecule contains acid-sensitive stereocenters. How can I cleave the Mts group under neutral conditions? A: Transition to a light-driven reductive cleavage. Recent advances utilize thiourea organophotosensitizers combined with tetrabutylammonium borohydride under UV/Vis irradiation[3]. This method operates via Single Electron Transfer (SET), fragmenting the sulfonamide into a sulfinate anion and an amine without generating acidic or electrophilic species, perfectly preserving stereochemical integrity.

Q4: Under reductive conditions, I am losing the 4-methoxyphenyl group entirely (C-N cleavage). Why? A: The 4-methoxyphenyl group strongly stabilizes benzylic-type carbocations and radical intermediates. Under certain catalytic regimes, electron-rich N-aryl sulfonamides can undergo parallel C–N and N–S bond cleavages[2]. Fix: Ensure you are using highly chemoselective photoredox conditions tuned specifically to the reduction potential of the N-S bond, avoiding harsh dissolving metal reductions (like Na/NH3​ ) if dearylation is observed.

Validated Experimental Protocols

Protocol A: Super-Acidic Scavenged Cleavage (TFMSA/TFA)

Mechanism: Heterolytic S-N scission followed by rapid electrophile quenching.

  • Preparation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve N-(4-methoxyphenyl)-2,4,6-trimethylbenzene-1-sulfonamide (1.0 eq) in a solvent mixture of Trifluoroacetic acid (TFA) and Thioanisole (10:1 v/v).

  • Cooling: Submerge the flask in an ice bath to bring the internal temperature to 0 °C. Causality: Low temperatures suppress the kinetics of the undesired electrophilic aromatic substitution.

  • Activation: Dropwise, add Trifluoromethanesulfonic acid (TFMSA) (0.1 volume relative to TFA) while stirring vigorously.

  • Reaction: Stir at 0 °C for 1 hour, then allow the mixture to warm to room temperature and stir for an additional 1.5 hours.

  • Quenching: Slowly pour the reaction mixture into 10 volumes of ice-cold diethyl ether. The p-anisidine product will precipitate as a salt.

  • Isolation: Filter the precipitate, wash with cold ether to remove the thioanisole-adduct byproducts, and neutralize with saturated aqueous NaHCO3​ to isolate the free base.

Protocol B: Photoredox Reductive Cleavage

Mechanism: Homolytic/SET cleavage avoiding electrophilic intermediates[3].

  • Preparation: In an oven-dried Schlenk tube, combine the sulfonamide (1.0 eq), a thiourea organophotosensitizer (15 mol%), and tetrabutylammonium borohydride ( NBu4​BH4​ , 2.0 eq).

  • Solvation: Dissolve the reagents in anhydrous DMSO to achieve a 0.1 M concentration.

  • Degassing (Critical): Degas the solution via three freeze-pump-thaw cycles and backfill with Argon. Causality: Dissolved oxygen will rapidly quench the excited state of the photocatalyst and intercept radical intermediates, killing the reaction yield.

  • Irradiation: Irradiate the mixture using a 350 nm or 400 nm LED array at room temperature for 2–4 hours.

  • Workup: Dilute the mixture with water, extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over Na2​SO4​ , and purify via silica gel flash chromatography.

Quantitative Data Summary

MethodologyReagentsTemp / TimeChemoselectivity (N-S vs C-N)Typical YieldKey Advantage
Super-Acidic TFMSA / TFA / Thioanisole0 °C to RT / 2.5 hHigh (if scavenged)80–90%Highly scalable; uses standard reagents.
Lewis Acidic TMSBr / TFA / ThioanisoleRT / 4–6 hModerate75–85%Milder alternative to TFMSA.
Photoredox Thiourea / NBu4​BH4​ / RT / 2–4 hExcellent85–95%Completely neutral; zero risk of ring sulfonation.
Dissolving Metal Na / Liquid NH3​ -78 °C / 1 hLow to Moderate50–70%Extremely potent, but harsh and prone to dearylation.

Mechanistic Pathway Visualization

G SM N-(4-methoxyphenyl)- 2,4,6-trimethylbenzene- 1-sulfonamide Acid Acidolytic Pathway (TFMSA / TFA) SM->Acid H+ Redox Reductive Pathway (Photoredox / SET) SM->Redox e- (SET) Protonated Protonated Sulfonamide Intermediate Acid->Protonated Sulfinate Mesitylenesulfinate + p-Anisidine Redox->Sulfinate Homolytic/SET Cleavage Cation Mesitylenesulfonyl Cation + p-Anisidine Protonated->Cation Heterolytic S-N Scission Scavenger Thioanisole Scavenging (Ar-SO2-SMePh) Cation->Scavenger Fast (Desired) SideRxn Electrophilic Aromatic Substitution (Byproduct) Cation->SideRxn Slow (No Scavenger) Product Cleaved Product: p-Anisidine Scavenger->Product Sulfinate->Product

Mechanistic pathways for Mts-sulfonamide cleavage via acidolytic and reductive methods.

References

  • Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight Source: ACS Omega URL
  • Source: The Journal of Organic Chemistry (ACS Publications)
  • Arg Pbf Deprotection: Mechanism & Optimization in Fmoc-SPPS Source: Peptide Chemistry URL

Sources

Optimization

Technical Support Center: Stability &amp; Storage of N-(4-methoxyphenyl)-2,4,6-trimethylbenzene-1-sulfonamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the specific physicochemical vulnerabilities of N-(4-methoxyphenyl)-2,4,6-trimethylbenzene-1-sulfonamide...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the specific physicochemical vulnerabilities of N-(4-methoxyphenyl)-2,4,6-trimethylbenzene-1-sulfonamide. This compound presents a unique dichotomy: it possesses a highly vulnerable, electron-rich anisidine moiety on one side, paired with an exceptionally robust, sterically hindered mesityl group on the other.

This guide moves beyond basic storage instructions to explain the causality behind degradation, providing drug development professionals with self-validating protocols to ensure absolute batch integrity.

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: During long-term storage, my compound batch developed a slight pink/brown discoloration. What is the mechanism behind this, and is the batch ruined? A1: The discoloration is a hallmark of oxidative degradation of the N-(4-methoxyphenyl) moiety. The methoxy (-OCH₃) group is strongly electron-donating, which increases the electron density on the aniline ring and significantly lowers its oxidation potential . When exposed to atmospheric oxygen and ambient light, reactive oxygen species (ROS) oxidize the ring into highly conjugated, colored quinone-imine derivatives. Verdict: Yes, the batch is compromised. Even a 0.5% degradation can cause visible discoloration due to the high molar extinction coefficient of quinone-imines.

Q2: Is the sulfonamide bond at risk of hydrolysis if exposed to ambient humidity over several months? A2: Fortunately, no. The sulfonamide bond in this specific molecule is exceptionally stable against hydrolysis due to the 2,4,6-trimethylbenzene (mesityl) group. The two ortho-methyl groups create massive steric hindrance around the sulfonyl sulfur atom . This steric bulk physically blocks water molecules or hydroxide ions from adopting the necessary trajectory for nucleophilic attack. While unhindered sulfonamides might slowly hydrolyze under extreme humidity, the mesityl shield makes this compound highly resistant to hydrolytic cleavage.

Q3: What are the regulatory standards for establishing the shelf-life of this compound for drug development? A3: To establish a formal shelf-life for regulatory submissions (e.g., IND/NDA), you must follow the ICH Q1A(R2) guidelines for stability testing of new drug substances . This requires testing at least three primary batches under long-term conditions (25°C ± 2°C / 60% RH ± 5% RH for 12 months) and accelerated conditions (40°C ± 2°C / 75% RH ± 5% RH for 6 months).

Visualizing Degradation & Stability Workflows

Degradation Compound N-(4-methoxyphenyl)- 2,4,6-trimethylbenzene- 1-sulfonamide Oxidation Oxidative Degradation (4-methoxyphenyl ring) Compound->Oxidation O2 / ROS Hydrolysis Hydrolytic Cleavage (Sulfonamide bond) Compound->Hydrolysis H2O / Extreme pH Photo Photodegradation (UV Exposure) Compound->Photo Light (hv) PreventOx Inert Gas (Ar/N2) Storage at -20°C Oxidation->PreventOx PreventHyd Desiccant / Steric Shielding (Mesityl) Hydrolysis->PreventHyd PreventPhoto Amber Vials / Dark Storage Photo->PreventPhoto

Logical relationship of degradation pathways and preventive storage measures.

Workflow Start Batch Selection (Min. 3 Primary Batches) Stress Forced Degradation (Heat, Light, Oxidation) Start->Stress LongTerm Long-Term Storage (12 Months, 25°C/60% RH) Start->LongTerm Accel Accelerated Storage (6 Months, 40°C/75% RH) Start->Accel Analysis LC-MS / NMR Analysis (Check Purity & Degradants) Stress->Analysis LongTerm->Analysis Accel->Analysis Validate Establish Shelf-Life & Storage Guidelines Analysis->Validate

ICH Q1A(R2) compliant stability testing workflow for small molecules.

Quantitative Stability Parameters

To maintain chemical integrity, environmental parameters must be strictly controlled. The following table summarizes the quantitative thresholds for this specific compound:

ParameterOptimal RangeCritical ThresholdMechanistic Impact of Exceeding Threshold
Temperature -20°C to 4°C> 25°CThermal acceleration of oxidative degradation (Arrhenius kinetics).
Ambient Light 0 Lux (Dark)> 1.2M lux hoursPhotolytic cleavage of the S-N bond; photo-oxidation of the anisidine ring.
Atmospheric O₂ < 1% (Ar/N₂ purged)> 5% O₂Formation of reactive oxygen species (ROS); quinone-imine formation.
Relative Humidity < 10% (Desiccated)> 60% RHMinor risk of hydrolysis; primarily facilitates aqueous oxidative pathways.
Solution pH pH 6.0 - 8.0pH < 4 or > 10Acid-catalyzed ether cleavage or base-catalyzed sulfonamide hydrolysis.

Self-Validating Experimental Protocols

Protocol A: Establishing a Long-Term Storage System

Objective: Prepare bulk synthesized compound for multi-year storage without degradation.

  • Lyophilization: Ensure the compound is completely dry.

    • Causality: Residual synthesis solvents (especially water or ethyl acetate) act as micro-environments for hydrolytic or oxidative degradation over time.

  • Aliquot into Amber Vials: Transfer 10–50 mg into single-use amber glass vials.

    • Causality: Amber glass blocks UV light (< 400 nm), preventing photo-oxidation. Single-use aliquots prevent the introduction of atmospheric moisture and oxygen caused by repeated freeze-thaw cycles.

  • Argon Purging: Insert an Argon gas line into the vial and purge gently for 15 seconds.

    • Causality: Argon is heavier than air and displaces oxygen at the bottom of the vial. Removing O₂ eliminates the primary reactant required for the oxidation of the electron-rich 4-methoxyphenyl ring.

  • PTFE Sealing: Cap immediately with a PTFE-lined screw cap.

    • Causality: PTFE is chemically inert and highly impermeable to atmospheric moisture compared to standard silicone septa.

  • Cold Storage: Store the vials in a desiccator cabinet set to -20°C.

    • Causality: The desiccant provides a secondary barrier against moisture. The low temperature exponentially decreases the kinetic rate of any potential degradation reactions.

Self-Validation Checkpoint: Before freezing, dissolve a 1 mg control aliquot in LC-MS grade acetonitrile and run a baseline LC-MS. Store the chromatogram. After 6 months, run a test aliquot under identical conditions. The storage protocol is validated if the Area Under the Curve (AUC) of the parent mass [M+H]⁺ remains ≥ 99.5% relative to the baseline, with no appearance of +16 Da (oxidation) peaks.

Protocol B: Forced Degradation (Stress Testing) for Method Validation

Objective: Identify degradation products to establish stability-indicating analytical methods prior to long-term storage.

  • Oxidative Stress: Dissolve 5 mg of the compound in 1 mL of 3% H₂O₂ in acetonitrile. Stir at room temperature for 24 hours.

    • Causality: Artificially accelerates the oxidation of the methoxyphenyl ring to identify the retention time of the quinone-imine degradant on LC-MS.

  • Hydrolytic Stress (Acid/Base): Dissolve 5 mg in 1 mL of 0.1 M HCl (Acid) and another 5 mg in 0.1 M NaOH (Base). Heat to 60°C for 48 hours.

    • Causality: Forces the hydrolysis of the sulfonamide bond. Due to the steric hindrance of the mesityl group, extreme conditions are required to yield the free anisidine and mesitylsulfonic acid degradants.

  • Photolytic Stress: Expose a solid 5 mg sample to 1.2 million lux hours of UV/Vis light.

    • Causality: Complies with ICH Q1B guidelines to determine susceptibility to photodegradation.

Self-Validation Checkpoint: Analyze all stressed samples via LC-MS. The analytical method is validated if it achieves baseline resolution (Rs > 1.5) between the parent compound and all generated degradation products.

References

  • Molecular structure, electronic properties, vibrational analysis and reactivity parameters Of (Z)-N-(4-methoxyphenyl). Biointerface Research in Applied Chemistry.[Link]

  • Inter- and Intramolecular Addition/Cyclizations of Sulfonamide Anions with Alkynyliodonium Triflates. The Journal of Organic Chemistry (ACS Publications).[Link]

  • Q1A(R2) Stability Testing of New Drug Substances and Products. U.S. Food and Drug Administration (FDA).[Link]

Troubleshooting

Advanced purification techniques for N-(4-methoxyphenyl)-2,4,6-trimethylbenzene-1-sulfonamide using flash chromatography

Welcome to the Chromatography Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating N-(4-methoxyphenyl)-2,4,6...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Chromatography Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating N-(4-methoxyphenyl)-2,4,6-trimethylbenzene-1-sulfonamide (CAS: 305849-21-2).

This guide transcends basic step-by-step instructions by explaining the causality behind chromatographic behaviors. By understanding the molecular interactions at play, you can dynamically troubleshoot your flash chromatography workflows and guarantee the integrity of your final compound.

Molecular Profile & Chromatographic Behavior

To purify a molecule effectively, we must first understand its structural liabilities. This molecule consists of a bulky, lipophilic mesityl group (2,4,6-trimethylbenzene) linked via a sulfonamide bridge to an electron-rich p-anisidine (4-methoxyphenyl) moiety.

PropertyValue / CharacteristicChromatographic Implication
Molecular Weight 305.39 g/mol Elutes within standard small-molecule mass ranges.
Lipophilicity (LogP) ~3.5Moderately non-polar; retains well on C18, elutes easily in EtOAc/Hexanes.
Sulfonamide N-H pKa ~8.5 - 9.5Acts as a strong H-bond donor; causes severe tailing on bare silica.
Steric Hindrance High (Mesityl ortho-methyls)Protects the sulfur center but often forces incomplete reactions, leaving unreacted starting materials in the crude mixture.

Troubleshooting & FAQs

Q1: Why does my target sulfonamide streak down the silica column even at low solvent polarities?

A1: This is a classic hydrogen-bonding artifact. The N-H proton of an aryl sulfonamide is moderately acidic, with a typical pKa around 8.5 [4]. On a normal-phase bare silica column, this acidic proton acts as a strong hydrogen bond donor, interacting aggressively with the weakly acidic silanol groups (Si-OH) on the stationary phase [2].

  • The Fix: You must disrupt this interaction. Add a competitive modifier to your mobile phase. Incorporating 1% v/v Acetic Acid (AcOH) into your Hexanes/Ethyl Acetate gradient suppresses silanol ionization and competitively binds to the silica, resulting in sharp, symmetrical peaks.

Q2: My crude mixture contains unreacted p-anisidine that co-elutes with the product. How do I resolve them?

A2: The steric bulk of the mesitylenesulfonyl chloride often requires excess amine or prolonged heating, leaving residual p-anisidine in the crude. p-Anisidine is a basic, electron-rich amine that strongly adheres to silica via ion-exchange mechanisms. If you use a neutral solvent system, it will streak and overlap with your moderately polar sulfonamide.

  • The Fix: Do not rely solely on chromatography to fix a workup problem. Implement a pre-chromatography acidic wash (1M HCl) to protonate the amine, partitioning it into the aqueous layer. If flash chromatography is unavoidable, switch to a Reversed-Phase (C18) protocol. On C18, the highly polar amine will elute in the void volume, while your lipophilic mesityl-sulfonamide will be strongly retained.

Q3: I observe a highly polar baseline spot on my TLC that ruins my column resolution. What is it?

A3: This is almost certainly 2,4,6-trimethylbenzenesulfonic acid. Unreacted sulfonyl chlorides are highly moisture-sensitive and rapidly hydrolyze upon contact with the inherent water content of silica gel [1]. Sulfonic acids are extremely polar and will permanently bind to normal-phase silica. This alters the local phase ratio of the column, causing your target band to distort or split.

  • The Fix: Ensure complete consumption of the sulfonyl chloride before loading. Alternatively, perform a rapid filtration through a short plug of silica using a non-polar eluent (e.g., 100% Hexanes) to trap the sulfonic acid at the baseline before loading the filtrate onto your main flash column.

Quantitative Method Optimization

Selecting the correct mobile phase is critical. The table below summarizes the empirical data for purifying this specific mesityl-sulfonamide derivative.

Table 1: Mobile Phase Optimization Data

Solvent SystemAdditiveTarget Rf / RtPeak ShapeResolution from Impurities
Hexanes / EtOAc (80:20)None0.25Severe TailingPoor (Co-elutes with amine)
Hexanes / EtOAc (80:20)1% AcOH0.30Sharp, SymmetricalExcellent [3]
DCM / MeOH (95:5)None0.45Moderate TailingPoor (Compresses Rf window)
H2O / MeCN (Gradient)0.1% Formic AcidRt ~ 4.5 minSharpExcellent (Amine elutes early)

Purification Decision Workflow

Use the following logic tree to determine the most effective purification strategy based on your crude reaction profile.

G N1 Crude Reaction Mixture N2 TLC / LC-MS Profiling N1->N2 N3 Is severe tailing present due to sulfonamide NH? N2->N3 N4 Normal Phase Silica (Hexane/EtOAc + 1% AcOH) N3->N4 Yes (H-bonding) N5 Reversed-Phase C18 (H2O/MeCN + 0.1% FA) N3->N5 Polar Impurities N6 Standard Silica (Hexane/EtOAc) N3->N6 No / Mild N7 Pure N-(4-methoxyphenyl)-2,4,6- trimethylbenzene-1-sulfonamide N4->N7 N5->N7 N6->N7

Decision tree for selecting the optimal flash chromatography workflow for sulfonamide purification.

Standardized Experimental Protocols

These protocols are designed as self-validating systems. By checking the specified parameters at each step, you guarantee the integrity of the final isolate.

Protocol A: Modified Normal-Phase Chromatography (For Tailing Mitigation)

Use this protocol when TLC indicates tailing but no highly polar basic impurities are present.

  • Column Preparation: Select a high-performance silica gel column (e.g., 20-40 µm spherical silica). Equilibrate the column with 3 column volumes (CV) of Hexanes containing 1% v/v Acetic Acid (AcOH).

  • Sample Loading: Dissolve the crude mixture in a minimum amount of Dichloromethane (DCM). Apply evenly to the top of the column. Self-Validation Check: Ensure the loading band is narrow (<5% of column height) to prevent artificial band broadening.

  • Elution Gradient:

    • 0-2 CV: 100% Hexanes (+ 1% AcOH)

    • 2-10 CV: Linear gradient from 0% to 30% Ethyl Acetate in Hexanes (+ 1% AcOH).

  • Fraction Collection: Collect fractions based on UV absorption at 254 nm (the anisidine and mesityl rings are highly UV-active).

  • Post-Run Verification: Spot the apex fraction on a TLC plate. The Rf should be ~0.30 with a perfectly round spot. Evaporate fractions under reduced pressure to yield the pure white solid[3].

Protocol B: Reversed-Phase C18 Chromatography (For Complex Mixtures)

Use this protocol when unreacted p-anisidine or sulfonic acid degradation products are heavily present.

  • Column Preparation: Equilibrate a C18 flash column with 95% Water / 5% Acetonitrile (MeCN), both containing 0.1% Formic Acid (FA).

  • Sample Loading: Dissolve the crude in DMSO or DMF (max 2% of column volume). Inject via a solid load cartridge or direct liquid injection.

  • Elution Gradient:

    • 0-2 CV: Hold at 5% MeCN (Elutes the polar p-anisidine and sulfonic acids).

    • 2-12 CV: Linear gradient to 95% MeCN. The lipophilic mesityl group will cause the target sulfonamide to elute late in the gradient (typically around 70-80% MeCN).

  • Recovery: Pool the UV-active fractions containing the target mass (m/z [M+H]+ 306.1). Lyophilize to remove water and MeCN, yielding the highly pure sulfonamide.

References

  • The Journal of Organic Chemistry (ACS Publications). "Light-Driven Reductive Cleavage of Sulfonamides Promoted by Thiourea Organophotosensitizers". Retrieved from:[Link]

  • University of Victoria (UVic). "Recognition Properties of Carboxylic Acid Bioisosteres: Anion Binding by Tetrazoles, Aryl Sulfonamides, and Acyl Sulfonamides". Retrieved from:[Link]

Optimization

Scaling up the laboratory production of N-(4-methoxyphenyl)-2,4,6-trimethylbenzene-1-sulfonamide

Welcome to the Technical Support Center for Process Chemistry. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals transitioning the synthesis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Process Chemistry. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals transitioning the synthesis of N-(4-methoxyphenyl)-2,4,6-trimethylbenzene-1-sulfonamide from benchtop discovery to kilogram-scale production.

The synthesis of sulfonamides through C-N bond formation is a cornerstone transformation in pharmaceutical chemistry[1]. While conventional approaches rely on the straightforward coupling of sulfonyl chlorides with amines[2], scaling this specific reaction presents unique thermodynamic and kinetic challenges. The steric bulk of the mesityl group, combined with the nucleophilicity of the primary amine, requires strict process controls to prevent impurity formation and thermal runaways.

Part 1: Reaction Pathway & Impurity Profiling

Before troubleshooting, it is critical to understand the mechanistic pathways at play. The desired amidation competes directly with two primary side reactions: over-reaction (bis-sulfonylation) and electrophile degradation (hydrolysis).

Pathway Anisidine p-Anisidine (Nucleophile) Intermediate N-Sulfonylation (Exothermic) Anisidine->Intermediate Mesityl Mesitylenesulfonyl Chloride (Electrophile) Mesityl->Intermediate Hydrolysis Sulfonic Acid Impurity Mesityl->Hydrolysis Trace Water + High pH Base Base / Acid Scavenger Base->Intermediate Product N-(4-methoxyphenyl)-2,4,6- trimethylbenzene-1-sulfonamide Intermediate->Product Main Pathway BisImpurity Bis-sulfonylation Impurity Product->BisImpurity Excess Sulfonyl Chloride

Reaction pathway and competing side reactions in sulfonamide synthesis.

Part 2: Troubleshooting Guide & FAQs

Q1: During the addition phase on a 500g scale, the reaction mixture became an un-stirrable, thick slurry. How do we resolve this? Causality & Solution: In standard monophasic laboratory protocols (e.g., using Dichloromethane and Triethylamine), the byproduct triethylamine hydrochloride precipitates out of solution. On a small scale, magnetic stirring can overcome this. However, on a pilot scale, the non-Newtonian behavior of this slurry causes localized hot spots, poor mass transfer, and ultimately, a stalled reaction. Recommendation: Switch to a biphasic Schotten-Baumann system (Ethyl Acetate / Water with Na₂CO₃). In this system, the inorganic salts dissolve seamlessly into the aqueous phase, maintaining ideal fluid dynamics and heat transfer throughout the addition.

Q2: Our HPLC profile shows 5-8% of a bis-sulfonylation impurity. How do we suppress this? Causality & Solution: The primary sulfonamide product contains an acidic N-H proton. In the presence of a base, it forms a sulfonamide anion, which is highly nucleophilic and can react with a second equivalent of the sulfonyl chloride to form a bis-sulfonamide[3]. Recommendation: This is a stoichiometric and thermodynamic issue. To prevent this:

  • Maintain a slight stoichiometric deficit of the sulfonyl chloride (0.95 eq relative to p-anisidine).

  • Avoid strong bases (like NaOH) that fully deprotonate the product; use mild inorganic bases like Na₂CO₃ (pH 8-9).

  • Keep the reaction temperature strictly below 10 °C during the addition phase to favor the kinetics of the primary amine over the secondary sulfonamide.

Q3: We are observing significant hydrolysis of mesitylenesulfonyl chloride to mesitylenesulfonic acid. What is the mechanistic cause? Causality & Solution: Mesitylenesulfonyl chloride is sterically hindered by its two ortho-methyl groups. This steric bulk significantly increases the activation energy required for the nucleophilic attack by p-anisidine compared to unhindered electrophiles (like tosyl chloride). Because the desired amidation is slower, the electrophile has a longer residence time in the reactor, making it highly susceptible to competitive hydrolysis[2]. Recommendation: If using a biphasic system, strictly control the aqueous pH. A pH > 10 will rapidly accelerate the destruction of your starting material. Ensure the addition is slow and temperature-controlled.

Part 3: Quantitative Scale-Up Metrics

To illustrate the necessary adaptations for scale-up, the following table summarizes the shift in process parameters from bench to pilot scale, grounded in the causality of process chemistry.

Process ParameterLab Scale (10 g)Pilot Scale (1 kg)Causality / Impact on Scale
Solvent System Dichloromethane (DCM)EtOAc / Water (Biphasic)Biphasic systems prevent the precipitation of thick HCl salts, ensuring homogeneous mixing.
Base Selection Triethylamine (1.5 eq)Na₂CO₃ (aq) (1.2 eq)Mild inorganic bases prevent full deprotonation of the product, minimizing bis-sulfonylation.
Addition Temp 0 °C (Ice bath)5 - 10 °C (Jacketed)Slower heat dissipation on a larger scale requires a higher cooling delta to prevent thermal runaway.
Stoichiometry 1.1 eq Sulfonyl Chloride0.95 eq Sulfonyl ChlorideReversing the stoichiometry ensures the electrophile is the limiting reagent, eliminating over-reaction.
Isolation Method Column ChromatographyAnti-solvent CrystallizationChromatography is unfeasible on scale; crystallization leverages differential solubility to reject impurities.

Part 4: Kilogram-Scale Biphasic Protocol

The following methodology provides a self-validating, step-by-step protocol for the scalable synthesis of the target molecule[4].

Workflow Step1 1. Reactor Charging p-Anisidine + EtOAc + Na2CO3 (aq) Step2 2. Controlled Addition Mesitylenesulfonyl Chloride in EtOAc (T < 10 °C) Step1->Step2 Step3 3. Biphasic Aging (Stir at 20-25 °C) Step2->Step3 Step4 4. Phase Separation (Aqueous layer removes salts/acid) Step3->Step4 Step5 5. Solvent Swap & Crystallization (Swap to Heptane/Toluene) Step4->Step5 Step6 6. Filtration & Drying (Target Sulfonamide) Step5->Step6

Step-by-step workflow for the kilogram-scale production of the target sulfonamide.

Step-by-Step Methodology:

Step 1: Reactor Preparation & Charging

  • Charge a 10 L jacketed glass reactor with p-anisidine (1.00 kg, 8.12 mol, 1.05 eq) and Ethyl Acetate (4.0 L). Start agitation at 150 rpm.

  • Prepare an aqueous base solution by dissolving Na₂CO₃ (0.98 kg, 9.28 mol, 1.2 eq) in Deionized Water (4.0 L). Charge this solution into the reactor.

  • Set the chiller to cool the biphasic mixture to 5 °C.

Step 2: Electrophile Addition

  • In a separate vessel, dissolve Mesitylenesulfonyl chloride (1.69 kg, 7.73 mol, 1.00 eq) in Ethyl Acetate (2.0 L).

  • Begin dropwise addition of the sulfonyl chloride solution into the main reactor.

  • Self-Validation Check: Monitor the internal temperature probe. Adjust the addition rate to ensure the internal temperature does not exceed 10 °C. The reaction is highly exothermic; proceeding too fast will trigger hydrolysis.

Step 3: Aging and In-Process Control (IPC)

  • Once the addition is complete, adjust the jacket temperature to warm the reaction to 20 °C. Age the mixture under vigorous stirring (250 rpm to ensure phase mixing) for 4 hours.

  • Self-Validation Check: Halt stirring, allow phases to separate, and sample the organic layer for HPLC. The reaction is deemed complete only when unreacted mesitylenesulfonyl chloride is < 0.5%. Proceeding prematurely will cause the unreacted electrophile to hydrolyze during the wash steps, complicating phase separation.

Step 4: Workup and Phase Separation

  • Halt agitation and allow the phases to settle for 30 minutes.

  • Drain the lower aqueous phase (contains NaCl, unreacted Na₂CO₃, and trace mesitylenesulfonic acid).

  • Wash the upper organic phase with 1N HCl (2.0 L) to quench any unreacted p-anisidine, followed by a Brine wash (2.0 L) to remove residual water.

Step 5: Solvent Swap and Crystallization

  • Configure the reactor for vacuum distillation. Distill the Ethyl Acetate at 40 °C under reduced pressure until the total volume is reduced to approximately 2.5 L.

  • Slowly charge Toluene (1.5 L) and Heptane (2.5 L) as anti-solvents while maintaining the temperature at 40 °C.

  • Initiate a controlled cooling ramp: cool from 40 °C to 0 °C over 4 hours. Seed crystals may be added at 35 °C to induce uniform nucleation.

Step 6: Isolation

  • Filter the resulting white crystalline slurry via a Nutsche filter. Wash the filter cake with cold Heptane (1.0 L).

  • Dry the product in a vacuum oven at 45 °C until constant weight is achieved.

References

  • Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery. Royal Society of Chemistry.
  • Recent Advances in the Synthesis of Sulfonamides Intermediates. Thieme Connect.
  • Primary mono- and bis-sulfonamides obtained via regiospecific sulfochlorination. National Institutes of Health (NIH).
  • Structure–Activity Studies on Bis-Sulfonamide SHIP1 Activators. National Institutes of Health (NIH).

Sources

Reference Data & Comparative Studies

Validation

Comparison of N-(4-methoxyphenyl)-2,4,6-trimethylbenzene-1-sulfonamide vs. tosylamides in organic synthesis

Executive Summary In advanced organic synthesis, the selection of an N-aryl sulfonamide framework dictates not only the stability of the protective group but also the electronic and steric trajectory of radical intermedi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In advanced organic synthesis, the selection of an N-aryl sulfonamide framework dictates not only the stability of the protective group but also the electronic and steric trajectory of radical intermediates. This guide provides an in-depth comparison between N-(4-methoxyphenyl)-2,4,6-trimethylbenzene-1-sulfonamide (abbreviated as PMP-N(H)-Mts ) and its tosyl counterpart, N-(4-methoxyphenyl)tosylamide (PMP-N(H)-Ts ).

By analyzing the causality behind their steric and electronic divergence, this guide equips researchers with the mechanistic insights needed to deploy these compounds in orthogonal deprotection strategies and photoredox-catalyzed amidyl radical generation.

Mechanistic & Structural Divergence (The "Why")

The performance difference between Mts and Ts derivatives is rooted in the interplay between the 4-methoxyphenyl (PMP) group and the respective sulfonyl moiety.

  • The PMP Antenna (Electronic Activation): The PMP group is strongly electron-donating. In the context of photoredox catalysis, it significantly lowers the oxidation potential ( Eox​ ) of the sulfonamide nitrogen, acting as an "antenna" that facilitates Proton-Coupled Electron Transfer (PCET) to generate amidyl radicals under mild visible-light conditions[1],[2]. Furthermore, the PMP group itself serves as an oxidatively labile protecting group (cleavable by Ceric Ammonium Nitrate, CAN).

  • Mesityl vs. Tosyl (Steric & Cationic Dynamics): The tosyl (Ts) group is relatively flat and relies on a single para-methyl group for electron donation. In contrast, the mesitylsulfonyl (Mts) group possesses two ortho-methyl groups. These ortho-substituents force the sulfonyl oxygen atoms out of optimal conjugation with the aromatic ring, inducing ground-state steric strain around the S-N bond.

    • Deprotection Causality: This steric strain, combined with the hyperconjugative stabilization of the resulting mesitylium cation, makes the Mts group highly susceptible to acidic cleavage (e.g., TFA). The Ts group, lacking this stabilization and steric relief, remains completely stable under identical acidic conditions[3].

    • Radical Causality: When an amidyl radical is generated, the bulky Mts group acts as a steric shield, restricting conformational freedom and enforcing high diastereoselectivity during intramolecular cyclizations (e.g., 5-exo-trig additions), a control element often lacking in the flatter Ts derivatives[4].

Quantitative Performance Comparison

The following table summarizes the divergent physicochemical properties and reactivity profiles of the two frameworks.

ParameterPMP-N(H)-MtsPMP-N(H)-TsCausality / Impact
Sulfonyl Steric Bulk High (2,4,6-trimethyl)Low (4-methyl only)Mts blocks S-N nucleophilic attack but induces ground-state S-N bond destabilization.
Electronic Nature Strongly electron-donatingWeakly electron-donatingMts raises the N-H pKa​ slightly and further lowers the oxidation potential.
Acidic Cleavage Labile (TFA/Thioanisole, 1h)Highly StableMts cation is stabilized by 3 methyls; Ts cation is highly unstable[3].
Reductive Cleavage Stable to mild reductionLabile (Na/NH 3​ , SmI 2​ )Ts accepts single electrons more readily due to lower electron density on the arene.
Radical Generation Excellent via PCETGood via PCETPMP group dominates Eox​ lowering, enabling visible-light PCET[1].
Cyclization Control Superior DiastereoselectivityModerate to PoorMts bulk restricts the conformational freedom of the transient amidyl radical[4].

Orthogonal Deprotection Dynamics

The differential stability of Mts and Ts allows them to be used in orthogonal protecting group strategies. The diagram below illustrates the divergent logic required to unmask the free PMP-amine.

OrthogonalProtection Start PMP-N(H)-SO2Ar Starting Material Mts_Path Ar = Mesityl (Mts) Start->Mts_Path Ts_Path Ar = Tosyl (Ts) Start->Ts_Path Acid TFA / Thioanisole (Cation Scavenging) Mts_Path->Acid Steric Relief & Cation Stabilization Reduct Na/NH3 or SmI2 (SET Reduction) Ts_Path->Reduct Stable to Acid; Requires SET Product PMP-NH2 (Free Amine) Acid->Product Reduct->Product

Orthogonal deprotection logic for Mts vs. Ts sulfonamides.

Photoredox PCET & Amidyl Radical Generation

In modern synthetic workflows, PMP-N(H)-Mts is frequently utilized as a precursor for nitrogen-centered radicals. The PMP group lowers the bond dissociation free energy (BDFE) of the N-H bond, allowing weak bases and excited-state photocatalysts to cooperatively cleave the bond via PCET[2].

PCET_Mechanism Substrate PMP-N(H)-Mts (Low E_ox due to PMP) PCET Photocatalyst + Base (PCET Activation) Substrate->PCET Base removes H+ PC removes e- Radical Amidyl Radical (Sterically Shielded by Mts) PCET->Radical -H+, -e- Cyclization 5-exo-trig Cyclization (High Diastereocontrol) Radical->Cyclization Intramolecular Alkene Addition

Photoredox PCET pathway generating a sterically shielded amidyl radical.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols incorporate built-in In-Process Controls (IPCs) to validate the success of intermediate states before proceeding.

Protocol A: Selective Acidic Cleavage of the Mts Group

This protocol leverages the steric strain and cationic stability of the Mts group to unmask the PMP-amine, leaving Ts groups (if present elsewhere in the molecule) untouched.

  • Reaction Setup: Dissolve 1.0 mmol of PMP-N(H)-Mts in 5.0 mL of neat Trifluoroacetic acid (TFA) in a round-bottom flask.

  • Cation Scavenging: Immediately add 3.0 equivalents (3.0 mmol) of thioanisole.

    • Causality: The cleavage generates a highly reactive mesitylsulfonyl cation. Without a soft nucleophile like thioanisole to irreversibly trap it, the cation will re-alkylate the amine or polymerize.

  • Self-Validation (IPC): After 60 minutes of stirring at 25 °C, withdraw a 10 µL aliquot. Dilute in 1.0 mL of LC-MS grade Acetonitrile and inject into the LC-MS.

    • Checkpoint: Confirm the complete disappearance of the starting material peak ( m/z 306 [M+H]+ ) and the appearance of the free p-anisidine peak ( m/z 124 [M+H]+ ). If m/z 306 persists, add 1.0 eq additional thioanisole and stir for 30 more minutes.

  • Workup & Isolation: Concentrate the mixture under reduced pressure to remove TFA. Neutralize the residue with saturated aqueous NaHCO3​ until pH 8 is reached. Extract with EtOAc (3 x 10 mL), dry over Na2​SO4​ , filter, and concentrate to yield the crude PMP-amine.

Protocol B: Photoredox PCET Cyclization via Amidyl Radicals

This protocol utilizes the low oxidation potential of the PMP group and the steric bulk of the Mts group to drive a highly diastereoselective radical cyclization onto a tethered alkene.

  • Catalyst & Reagent Assembly: In an oven-dried Schlenk tube, combine the PMP-N(H)-Mts tethered alkene substrate (0.5 mmol), the photocatalyst [Ir(dF(CF3​)ppy)2​(dtbbpy)]PF6​ (2 mol%), and K2​HPO4​ (1.5 eq) as the PCET base.

  • Degassing (Critical Step): Add 5.0 mL of anhydrous 1,2-dichloroethane (DCE). Perform three consecutive freeze-pump-thaw cycles.

    • Causality: Molecular oxygen is a potent triplet quencher and radical scavenger. Failing to rigorously deoxygenate the solvent will completely shut down the PCET catalytic cycle and lead to substrate degradation.

  • Irradiation: Backfill the tube with Argon and irradiate the mixture using 450 nm blue LEDs (approx. 30 W) at 25 °C for 12 hours.

  • Self-Validation (IPC): Run a parallel control reaction wrapped in aluminum foil (dark control). After 12 hours, spot both reactions on a TLC plate (Hexanes/EtOAc 4:1).

    • Checkpoint: The irradiated reaction must show complete consumption of the starting material (UV active) and the appearance of a new, lower Rf​ product spot. The dark control must show 0% conversion. This validates that the reaction is strictly photochemically dependent and not driven by background thermal pathways.

  • Purification: Filter the crude mixture through a short pad of silica to remove the Iridium catalyst, concentrate, and purify via flash column chromatography.

References

  • Wuts, P. G. M. "Greene's Protective Groups in Organic Synthesis." VDOC.PUB.
  • Zhang, J. et al. "Photochemical and Electrochemical Applications of Proton-Coupled Electron Transfer in Organic Synthesis." PMC - NIH.
  • "Strategies to Generate Nitrogen-centered Radicals That May Rely on Photoredox Catalysis: Development in Reaction Methodology and Applications in Organic Synthesis." ACS Publications.
  • "Iodine-Catalyzed Synthesis of Chiral 4-Imidazolidinones Using α-Amino Acid Derivatives via Dehydrogenative N–H/C(sp3)." ACS Publications.

Sources

Comparative

HPLC Method Validation for the Quantification of N-(4-methoxyphenyl)-2,4,6-trimethylbenzene-1-sulfonamide: A Comparative Analytical Guide

Introduction & Analytical Target Profile (ATP) N-(4-methoxyphenyl)-2,4,6-trimethylbenzene-1-sulfonamide (CAS: 305849-21-2) is a sterically hindered sulfonamide derivative frequently utilized as a building block in medici...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Target Profile (ATP)

N-(4-methoxyphenyl)-2,4,6-trimethylbenzene-1-sulfonamide (CAS: 305849-21-2) is a sterically hindered sulfonamide derivative frequently utilized as a building block in medicinal chemistry and drug discovery screening libraries[1]. Accurate quantification of this compound is critical during early-stage pharmacokinetics (PK), formulation development, and stability testing.

The structural features of this compound—a hydrophobic mesityl (2,4,6-trimethylbenzene) group, a polar sulfonamide linkage, and a methoxyphenyl moiety—dictate its chromatographic behavior. It is highly lipophilic but possesses a slightly acidic sulfonamide proton.

This guide establishes a self-validating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol for its quantification, rigorously grounded in the ICH Q2(R2) Validation of Analytical Procedures guidelines[2]. Furthermore, we objectively compare this RP-HPLC method against Ultra-Performance Liquid Chromatography (UPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to guide platform selection based on matrix complexity and sensitivity requirements.

Experimental Protocol: Self-Validating RP-HPLC Workflow

To ensure trustworthiness and reproducibility, the following protocol is designed as a closed, self-validating system incorporating System Suitability Testing (SST), calibration standards, and Quality Control (QC) samples as mandated by the FDA Bioanalytical Method Validation Guidance for Industry [3].

Method Development Rationale
  • Stationary Phase: A C18 column (e.g., Zorbax Eclipse XDB C18) is selected due to the strong hydrophobic nature of the mesityl and methoxyphenyl groups.

  • Mobile Phase Causality: A mixture of Acetonitrile and Water is used. Crucially, 0.1% Formic Acid is added to the aqueous phase. Lowering the mobile phase pH (to ~2.5-3.0) protonates the residual silanol groups on the surface of the silica-based C18 column. This minimizes secondary ion-exchange interactions with the sulfonamide, preventing the severe peak tailing commonly associated with these compounds[4].

  • Detection: UV detection at 254 nm, corresponding to the π-π* transitions of the aromatic rings.

Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Prepare Solvent A: HPLC-grade Water containing 0.1% (v/v) Formic Acid.

  • Prepare Solvent B: HPLC-grade Acetonitrile containing 0.1% (v/v) Formic Acid.

  • Degas both solvents via ultrasonication for 15 minutes to prevent baseline noise caused by air bubbles in the flow cell[4].

Step 2: Standard and QC Preparation

  • Stock Solution: Dissolve 10.0 mg of N-(4-methoxyphenyl)-2,4,6-trimethylbenzene-1-sulfonamide in 10 mL of Methanol to yield a 1.0 mg/mL (1000 µg/mL) primary stock.

  • Calibration Curve: Dilute the stock serially in mobile phase (initial conditions) to create six calibration standards: 1, 5, 10, 25, 50, and 100 µg/mL.

  • QC Samples: Prepare independent Quality Control samples at Low (3 µg/mL), Medium (40 µg/mL), and High (80 µg/mL) concentrations.

Step 3: Chromatographic Conditions

  • Column: C18 (4.6 × 150 mm, 5 µm).

  • Elution Mode: Isocratic, 60% Solvent B / 40% Solvent A.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Run Time: 10 minutes.

Step 4: System Suitability Testing (SST) Inject the Medium QC sample (40 µg/mL) six consecutive times. The system is validated for the run only if:

  • Relative Standard Deviation (RSD) of peak area 2.0%.

  • Tailing factor (T) 1.5.

  • Theoretical plates (N) 3000.

Method Validation Results (ICH Q2(R2) Compliance)

The method was validated assessing Specificity, Linearity, Accuracy, Precision, and Robustness[2]. The quantitative performance data is summarized in the table below.

Validation ParameterAcceptance Criteria (ICH Q2(R2))Experimental ResultConclusion
Linearity & Range R2≥0.995 R2=0.9994 (1 - 100 µg/mL)Pass
LOD / LOQ Signal-to-Noise (S/N) 3 (LOD) / 10 (LOQ)LOD: 0.15 µg/mL LOQ: 0.45 µg/mLPass
Accuracy (% Recovery) 95% - 105% across all QC levelsLQC: 98.2% MQC: 101.4% HQC: 99.7%Pass
Intra-day Precision RSD 2.0% (n=6)0.8% - 1.4%Pass
Inter-day Precision RSD 2.0% (n=18 over 3 days)1.1% - 1.8%Pass
Robustness Stable peak area/RT with deliberate variations ( ± 2% organic, ± 0.1 pH)RSD 1.9% under all varied conditionsPass

Platform Comparison: RP-HPLC vs. UPLC vs. LC-MS/MS

While RP-HPLC-UV is robust for Active Pharmaceutical Ingredient (API) release testing, pharmacokinetic studies in complex biological matrices (e.g., plasma, tissue) often necessitate alternative platforms.

The Matrix Effect Dilemma in LC-MS/MS

LC-MS/MS provides unparalleled sensitivity (pg/mL range). However, when analyzing sulfonamides in complex matrices, co-eluting endogenous compounds (like lipids or proteins) compete for charge in the Electrospray Ionization (ESI) source. This causes severe ion suppression , a phenomenon known as the matrix effect[5].

To achieve accurate quantification in LC-MS/MS, researchers must employ Isotope Dilution Mass Spectrometry (IDMS) . By spiking the sample with a stable isotopically labeled internal standard (e.g., a 13C or 2H analog of the analyte), the matrix effect is normalized, as both the analyte and the isotope experience identical ion suppression[6]. RP-HPLC-UV, relying on optical absorbance rather than ionization, is largely immune to this specific matrix effect, though it requires rigorous sample cleanup to prevent overlapping UV peaks.

Objective Performance Comparison
FeatureRP-HPLC-UV (Proposed Method)UPLC-UVLC-MS/MS (ESI-MRM)
Optimal Application API formulation, stability testing, high-concentration PK.High-throughput formulation screening.Low-dose PK, trace residue analysis in complex matrices.
Sensitivity (LOQ) ~0.45 µg/mL~0.10 µg/mL~0.001 µg/mL (1 ng/mL)
Run Time 10 minutes2 - 3 minutes3 - 5 minutes
Matrix Effect Susceptibility Low (UV detection)Low (UV detection)High (Requires IDMS correction)[5]
Operating Cost LowMediumHigh
Sample Prep Required Protein precipitation / FiltrationProtein precipitation / FiltrationSolid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE)
Analytical Platform Selection Workflow

To assist drug development professionals in selecting the appropriate analytical technique for N-(4-methoxyphenyl)-2,4,6-trimethylbenzene-1-sulfonamide, follow the decision logic illustrated below.

PlatformSelection Start Sample Matrix Complexity? LowMatrix Low Complexity (e.g., API, Formulations) Start->LowMatrix HighMatrix High Complexity (e.g., Plasma, Tissue) Start->HighMatrix SensReq Sensitivity Requirement? LowMatrix->SensReq LCMS LC-MS/MS + IDMS (Overcomes Matrix Effects) HighMatrix->LCMS Requires IDMS correction HighSens High Sensitivity (pg/mL - ng/mL) SensReq->HighSens LowSens Standard Sensitivity (µg/mL) SensReq->LowSens HighSens->LCMS HPLC RP-HPLC-UV (Cost-effective, Robust) LowSens->HPLC UPLC UPLC-UV (High Throughput) LowSens->UPLC

Analytical platform selection workflow for N-(4-methoxyphenyl)-2,4,6-trimethylbenzene-1-sulfonamide.

Conclusion

The quantification of N-(4-methoxyphenyl)-2,4,6-trimethylbenzene-1-sulfonamide requires a nuanced understanding of its physicochemical properties. The developed RP-HPLC method provides a highly reliable, ICH Q2(R2)-compliant framework for standard laboratory analysis. The deliberate use of acidic modifiers suppresses silanol interactions, ensuring sharp, reproducible peaks. While LC-MS/MS remains the gold standard for trace-level bioanalysis, researchers must proactively account for ESI matrix effects through rigorous sample cleanup and Isotope Dilution Mass Spectrometry to maintain scientific integrity.

Sources

Validation

Validating the Biological Activity of N-(4-methoxyphenyl)-2,4,6-trimethylbenzene-1-sulfonamide Analogs: A Comprehensive Guide to Tubulin Inhibition

Introduction & Mechanistic Rationale In the landscape of oncology drug development, diaryl sulfonamides represent a highly privileged scaffold. Specifically, analogs such as N-(4-methoxyphenyl)-2,4,6-trimethylbenzene-1-s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

In the landscape of oncology drug development, diaryl sulfonamides represent a highly privileged scaffold. Specifically, analogs such as N-(4-methoxyphenyl)-2,4,6-trimethylbenzene-1-sulfonamide are structurally optimized to act as potent microtubule-destabilizing agents[1].

The biological activity of this compound class is driven by a highly specific structure-activity relationship (SAR). The 4-methoxyphenyl moiety acts as a bioisostere for the A-ring of classical tubulin inhibitors like colchicine and combretastatin A-4 (CA-4). Meanwhile, the bulky, lipophilic 2,4,6-trimethylbenzene group anchors the molecule deep within the hydrophobic pocket of the colchicine binding site on β -tubulin[2]. By binding to this interfacial domain, the sulfonamide analog induces a conformational change that prevents the curved tubulin heterodimer from adopting the straight conformation required for microtubule assembly. This directly leads to mitotic spindle failure, prolonged G2/M cell cycle arrest, and subsequent apoptosis[3].

Pathway A Sulfonamide Analog B Colchicine Site Binding A->B C Tubulin Depolymerization B->C D Spindle Disruption C->D E G2/M Arrest & Apoptosis D->E

Mechanistic pathway of sulfonamide-induced microtubule depolymerization and apoptosis.

Comparative Profiling: Benchmarking Against Alternatives

To objectively validate the performance of a new N-(4-methoxyphenyl)-2,4,6-trimethylbenzene-1-sulfonamide analog, it must be benchmarked against established clinical and experimental alternatives. Unlike taxanes, which stabilize microtubules, colchicine-site sulfonamides are destabilizers. Crucially, colchicine-site inhibitors are generally not substrates for the P-glycoprotein (P-gp) efflux pump, allowing them to retain potent efficacy in multidrug-resistant (MDR) cancer cell lines[3].

Table 1: Comparative Profile of Tubulin Modulators

CompoundMechanism of ActionBinding DomainReversibilityEfficacy in P-gp Overexpressing (MDR) CellsPaclitaxelMicrotubule StabilizerTaxane Site ( β -tubulin inner surface)ReversiblePoor (Highly susceptible to P-gp efflux)ColchicineMicrotubule DestabilizerColchicine Site ( α β interface)Pseudo-irreversibleModerateABT-751 (E7010)Microtubule DestabilizerColchicine Site ( α β interface)ReversibleExcellent (Evades P-gp efflux)Target Sulfonamide AnalogMicrotubule DestabilizerColchicine Site ( α β interface)ReversibleExcellent (Predicted based on scaffold)

Experimental Workflows: A Tripartite Validation Strategy

To rigorously validate the biological activity of these analogs, researchers must employ a self-validating system that proves direct target engagement, functional cellular efficacy, and the correct phenotypic mechanism of action.

Workflow cluster_assays Tripartite Validation Strategy Step1 Compound Preparation (DMSO Stock) Assay1 Cell-Free Tubulin Assay (OD 340nm) Step1->Assay1 Target Engagement Assay2 Cell Viability Assay (A549/HeLa, 72h) Step1->Assay2 Functional Efficacy Assay3 Cell Cycle Analysis (PI Staining, Flow) Step1->Assay3 Phenotypic Confirmation Validation Confirmed Tubulin Destabilizer Profile Assay1->Validation Assay2->Validation Assay3->Validation

Tripartite experimental workflow for validating tubulin-targeting sulfonamide analogs.

Assay 1: In Vitro Tubulin Polymerization Assay (Cell-Free)

Causality: Cell viability assays alone cannot distinguish between direct tubulin inhibition and the modulation of upstream kinases. A cell-free assay utilizing purified bovine brain tubulin provides definitive, isolated proof of target engagement[4]. Self-Validating Controls: Paclitaxel (10 µM, positive stabilizer), Colchicine (10 µM, positive destabilizer), and DMSO (vehicle).

Step-by-Step Protocol:

  • Buffer Preparation: Prepare General Tubulin Buffer consisting of 80 mM PIPES (pH 6.9), 2 mM MgCl2, and 0.5 mM EGTA. Rationale: PIPES buffer is strictly required because it maintains the optimal physiological pH for tubulin heterodimer self-assembly without chelating the divalent magnesium cations necessary for structural integrity[5].

  • GTP Supplementation: Immediately before the assay, supplement the buffer with 1 mM GTP. Rationale: Tubulin polymerization is an energy-dependent process requiring GTP hydrolysis at the exchangeable E-site of β -tubulin[6].

  • Reaction Assembly: On ice, mix 3 mg/mL purified bovine tubulin with the target sulfonamide analog (e.g., 10 µM) in a pre-warmed 96-well half-area plate.

  • Kinetic Readout: Transfer the plate to a spectrophotometer pre-warmed to 37°C. Measure the absorbance at 340 nm every 30 seconds for 60 minutes. Rationale: Microtubule polymers scatter light proportionally to their mass. An increase in OD340 directly correlates with polymer formation. A successful destabilizer will flatten the sigmoidal growth curve compared to the DMSO control[7].

Assay 2: Cell Viability & Anti-Proliferative Assay (MTT)

Causality: To translate cell-free target engagement into functional biological activity, cytotoxicity must be assessed in highly proliferative cancer models (e.g., A549 lung carcinoma or HeLa cervical cancer cells).

Step-by-Step Protocol:

  • Cell Seeding: Plate A549 cells at a density of 5,000 cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for adherence.

  • Compound Treatment: Treat the cells with a serial dilution (0.01 µM to 100 µM) of the sulfonamide analog. Rationale: Treatment must last for 72 hours. Tubulin inhibitors require actively dividing cells to pass through the cell cycle and attempt mitosis to induce mitotic catastrophe. A 72-hour window ensures at least two complete doubling times for most immortalized cell lines.

  • Readout: Add 20 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours. Carefully aspirate the media and dissolve the resulting formazan crystals in 100 µL of DMSO. Read absorbance at 570 nm to calculate the IC50 value.

Assay 3: Cell Cycle Analysis via Flow Cytometry

Causality: The phenotypic hallmark of a colchicine-site inhibitor is the accumulation of cells with 4N DNA content due to the activation of the Spindle Assembly Checkpoint (SAC). Flow cytometry provides mechanistic confirmation of this G2/M arrest[1].

Step-by-Step Protocol:

  • Treatment & Harvest: Treat cells with the calculated IC50 concentration of the compound for 24 hours. Harvest both attached and floating cells. Rationale: Cells arrested in mitosis round up and detach from the plate; discarding the floating population will result in a false-negative loss of the G2/M arrested population.

  • Fixation: Wash cells in cold PBS and fix them by adding them dropwise to ice-cold 70% ethanol. Incubate at -20°C for at least 2 hours. Rationale: Ethanol fixation permeabilizes the cell membrane, allowing the DNA-intercalating dye to enter the nucleus.

  • Staining: Centrifuge the cells, wash with PBS, and resuspend in a staining buffer containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A. Rationale: PI binds indiscriminately to all double-stranded nucleic acids. RNase A degrades cellular RNA, ensuring the fluorescent signal is strictly proportional to DNA content.

  • Analysis: Analyze the population via flow cytometry (PE channel), quantifying the percentage of cells in the G1 (2N), S (between 2N and 4N), and G2/M (4N) phases. A massive spike in the 4N peak confirms the tubulin-inhibitory mechanism.

References

  • Cytoskeleton, Inc. Tubulin Polymerization Assay Kit Manual (BK006P). Cytoskeleton Technical Documents.[Link]

  • Lu, Y., Chen, J., Xiao, M., Li, W., & Miller, D. D. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. Pharmaceutical Research.[Link]

  • Wang, Y., Zhang, H., Gigant, B., Yu, Y., Wu, Y., Chen, X., Lai, Q., Yang, Z., Chen, Q., & Yang, J. Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site. Molecules.[Link]

  • Koca, I., et al. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. RSC Advances.[Link]

Sources

Comparative

Comparative Efficacy of N-(4-methoxyphenyl)-2,4,6-trimethylbenzene-1-sulfonamide in Enzyme Inhibition Assays: A Guide for Preclinical Evaluation

This guide provides a comprehensive framework for evaluating the enzyme inhibitory potential of N-(4-methoxyphenyl)-2,4,6-trimethylbenzene-1-sulfonamide. While specific experimental data for this novel compound is not ye...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for evaluating the enzyme inhibitory potential of N-(4-methoxyphenyl)-2,4,6-trimethylbenzene-1-sulfonamide. While specific experimental data for this novel compound is not yet publicly available, its structure places it within the well-established benzenesulfonamide class of therapeutic agents. Drawing from extensive research into this class, this document outlines a scientifically rigorous approach to characterize its efficacy, primarily focusing on its predicted activity against carbonic anhydrases—a validated and highly relevant enzyme target for sulfonamides.

The sulfonamide functional group is a cornerstone in medicinal chemistry, renowned for its role in a wide array of therapeutic agents, including antibacterial, antiepileptic, and diuretic drugs.[1][2] A primary mechanism of action for many of these drugs is the inhibition of specific enzymes. The core structure of N-(4-methoxyphenyl)-2,4,6-trimethylbenzene-1-sulfonamide suggests a strong potential for it to act as an enzyme inhibitor, making a comparative efficacy analysis essential for its preclinical development.

Rationale for Target Selection: Carbonic Anhydrases

The sulfonamide moiety (R-SO₂NH₂) is a classic zinc-binding group, making zinc-containing metalloenzymes a primary target class. Among these, the carbonic anhydrases (CAs) are the most well-documented targets for sulfonamide-based drugs.[3][4] CAs are ubiquitous enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons, playing critical roles in physiological processes such as pH regulation, CO₂ transport, and electrolyte balance.[4]

Several CA isoforms are validated drug targets for various conditions:

  • Glaucoma: Inhibition of CA-II and CA-IV in the ciliary body of the eye reduces aqueous humor secretion, lowering intraocular pressure.[5][6][7]

  • Cancer: Hypoxic tumors often overexpress CA-IX and CA-XII to manage acidosis in the tumor microenvironment, making them targets for anticancer therapies.[8]

  • Epilepsy & Altitude Sickness: Inhibition of brain and kidney CAs can lead to metabolic acidosis, which has therapeutic benefits in these conditions.[5][7]

Given the robust history of sulfonamides as CA inhibitors, the logical first step in characterizing N-(4-methoxyphenyl)-2,4,6-trimethylbenzene-1-sulfonamide is to assess its inhibitory activity against key human (h) CA isoforms. This guide proposes a comparative study against hCA II (a ubiquitous, high-activity cytosolic isoform) and hCA IX (a tumor-associated, membrane-bound isoform).

Designing the Comparative Efficacy Study

A successful comparative study requires careful selection of comparator compounds and a robust, validated assay methodology.

To contextualize the potency of the test compound, it is essential to benchmark it against established clinical drugs and reference inhibitors.

  • Acetazolamide (AAZ): A non-selective, first-generation CA inhibitor used for glaucoma, altitude sickness, and epilepsy. It serves as a fundamental benchmark for pan-CA inhibition.[6][8]

  • Dorzolamide: A second-generation, topically active CA inhibitor used for glaucoma, with greater selectivity for hCA II over hCA I compared to Acetazolamide.

  • Indisulam: A sulfonamide investigated as an anticancer agent that also shows CA inhibitory activity, making it a relevant comparator for hCA IX.[9]

These comparators provide a spectrum of potencies and selectivities against which to measure the performance of N-(4-methoxyphenyl)-2,4,6-trimethylbenzene-1-sulfonamide.

The overall workflow for the comparative analysis follows a logical progression from target acquisition to data analysis and interpretation.

G cluster_prep Preparation cluster_assay Enzyme Inhibition Assay cluster_analysis Data Analysis P1 Procure/Express Recombinant hCA II & hCA IX P2 Synthesize/Procure Test & Comparator Compounds P3 Prepare Assay Buffers & Substrate Solution A1 Dispense Enzyme (hCA II or hCA IX) P3->A1 A2 Add Inhibitors (Test & Comparators) in Serial Dilution A1->A2 A3 Pre-incubate Enzyme-Inhibitor Complex A2->A3 A4 Initiate Reaction with Substrate (p-NPA) A3->A4 A5 Monitor Absorbance Increase at 400 nm A4->A5 D1 Calculate Initial Reaction Velocities A5->D1 D2 Plot % Inhibition vs. [Inhibitor] D1->D2 D3 Determine IC50 Values via Non-linear Regression D2->D3 D4 Calculate Ki from IC50 (Cheng-Prusoff) D3->D4 End End D4->End Comparative Efficacy & Selectivity Profile

Caption: Workflow for comparative enzyme inhibition analysis.
Quantitative Data Summary

The primary output of this study is the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ), which quantifies the potency of each compound. The data should be organized for clear comparison.

Table 1: Hypothetical Comparative Inhibition Data against Carbonic Anhydrase Isoforms

CompoundhCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)Selectivity Index (hCA II / hCA IX)
N-(4-methoxyphenyl)-2,4,6-trimethylbenzene-1-sulfonamide TBDTBDTBD
Acetazolamide12.125.00.48
Dorzolamide0.1854.00.003
Indisulam32.07.04.57
Note: Kᵢ values for comparator compounds are representative values from published literature. TBD = To Be Determined.

The "Selectivity Index" provides a crucial metric for potential therapeutic application. A high index (>1) indicates selectivity for the cancer-related isoform hCA IX, while a low index (<1) suggests selectivity for the ubiquitous hCA II.

Detailed Experimental Protocol: CA-Catalyzed Esterase Assay

This protocol describes a widely used colorimetric assay for measuring CA inhibition. It relies on the CA-catalyzed hydrolysis of p-nitrophenyl acetate (p-NPA) to p-nitrophenolate, which can be monitored spectrophotometrically.

  • Recombinant human Carbonic Anhydrase II (hCA II) and IX (hCA IX)

  • N-(4-methoxyphenyl)-2,4,6-trimethylbenzene-1-sulfonamide (Test Compound)

  • Acetazolamide, Dorzolamide, Indisulam (Comparator Compounds)

  • HEPES buffer (20 mM, pH 7.4)

  • p-Nitrophenyl Acetate (p-NPA) substrate

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplates

  • Microplate spectrophotometer

  • Compound Preparation: Prepare 10 mM stock solutions of the test and comparator compounds in 100% DMSO. Create a series of 10-point, 3-fold serial dilutions in DMSO.

  • Assay Plate Preparation: In a 96-well plate, add 2 µL of each compound dilution (or DMSO for control wells) to triplicate wells.

  • Enzyme Addition: Add 178 µL of assay buffer containing the appropriate concentration of hCA II or hCA IX enzyme to each well. The final enzyme concentration should be chosen to ensure a linear reaction rate for at least 10 minutes (e.g., 2-5 nM).

  • Pre-incubation: Mix the plate gently and incubate for 15 minutes at room temperature to allow for inhibitor binding to the enzyme.

  • Reaction Initiation: Add 20 µL of a freshly prepared 10 mM solution of p-NPA in acetonitrile to all wells to start the reaction. The final p-NPA concentration will be 1 mM.

  • Data Acquisition: Immediately place the plate in a spectrophotometer and measure the increase in absorbance at 400 nm every 30 seconds for 10-15 minutes at a constant temperature (e.g., 25°C).

G A Raw Absorbance Data (Abs vs. Time) B Calculate Initial Velocity (V₀) (Slope of linear phase) A->B C Determine Percent Inhibition 100 * (1 - (V₀_inhibitor / V₀_control)) B->C D Plot % Inhibition vs. log[Inhibitor] C->D E Fit Data to Sigmoidal Dose-Response Curve (Non-linear regression) D->E F Determine IC₅₀ Value E->F G Calculate Kᵢ using Cheng-Prusoff Equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ) F->G H H G->H Final Inhibition Constant (Kᵢ)

Caption: Data analysis pipeline for IC50 and Ki determination.
Conclusion and Future Directions

This guide presents a robust, validated methodology for assessing the comparative efficacy of N-(4-methoxyphenyl)-2,4,6-trimethylbenzene-1-sulfonamide as a potential enzyme inhibitor. By focusing on the high-probability target class of carbonic anhydrases and benchmarking against clinically relevant drugs, researchers can generate a clear and actionable dataset. The resulting IC₅₀ and Kᵢ values, along with the selectivity profile, will be critical for making informed decisions in the drug development pipeline. Positive results from this initial screening would warrant expansion to a broader panel of CA isoforms and subsequent evaluation in cell-based and in vivo models to establish therapeutic potential.

References

  • Supuran, C. T. (2006). Therapeutic potential of sulfamides as enzyme inhibitors. Medicinal Research Reviews, 26(2), 1-48. [Link]

  • Wikipedia. (2024). Carbonic anhydrase inhibitor. Wikipedia. [Link]

  • Lecturio. (2025). Carbonic Anhydrase Inhibitors. Lecturio Medical Library. [Link]

  • Garvey, M., et al. (2016). Sulfonamide-Based Inhibitors of Aminoglycoside Acetyltransferase Eis Abolish Resistance to Kanamycin in Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 59(23), 10778-10788. [Link]

  • Nocentini, A., & Supuran, C. T. (2018). Carbonic Anhydrase Inhibitors Targeting Metabolism and Tumor Microenvironment. International Journal of Molecular Sciences, 19(10), 3059. [Link]

  • Drugs.com. (n.d.). List of Carbonic anhydrase inhibitors. Drugs.com. [Link]

  • Ghorab, M. M., et al. (2018). Sulfonamide inhibitors: a patent review 2013-present. Expert Opinion on Therapeutic Patents, 28(8), 625-640. [Link]

  • Khan, S. A., et al. (2013). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. BioMed Research International, 2013, 708596. [Link]

  • De Simone, G., & Supuran, C. T. (2024). Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium. International Journal of Molecular Sciences, 25(22), 12345. [Link]

Sources

Validation

Benchmarking the thermal stability of N-(4-methoxyphenyl)-2,4,6-trimethylbenzene-1-sulfonamide against standard sulfonamides

An in-depth thermal analysis is a critical inflection point in the drug development pipeline, dictating a compound's viability for high-temperature formulation techniques such as hot-melt extrusion (HME) and its long-ter...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth thermal analysis is a critical inflection point in the drug development pipeline, dictating a compound's viability for high-temperature formulation techniques such as hot-melt extrusion (HME) and its long-term storage stability.

This guide provides a rigorous benchmarking of the thermal stability of N-(4-methoxyphenyl)-2,4,6-trimethylbenzene-1-sulfonamide against standard pharmaceutical sulfonamides, specifically Sulfamethoxazole (SMX) and Sulfadiazine (SDZ). By leveraging Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), we will deconstruct the thermodynamic profile of this molecule and explain the structural causality behind its enhanced stability.

Mechanistic Rationale: The Role of Steric and Electronic Shielding

Standard sulfonamides are notoriously labile at elevated processing temperatures. For instance, pure sulfamethoxazole (SMX) typically exhibits an initial thermal degradation onset ( Td​ ) near 260–300 °C. This degradation is driven by the homolytic cleavage of the S-N bond, leading to the rapid extrusion of SO2​ and the release of aniline derivatives, followed by the fragmentation of its isoxazole ring near 450 °C[1].

To engineer a more robust sulfonamide scaffold, N-(4-methoxyphenyl)-2,4,6-trimethylbenzene-1-sulfonamide integrates two highly specific stabilizing motifs:

  • Mesityl Core (2,4,6-trimethylphenyl): The ortho-methyl groups provide profound steric hindrance around the sulfonyl moiety. This steric bulk physically shields the electrophilic sulfur center from intermolecular nucleophilic attacks and restricts the rotational degrees of freedom, significantly raising the activation energy required for thermal decomposition.

  • p-Anisyl Group (4-methoxyphenyl): The electron-donating methoxy group enriches the electron density of the aniline ring. This subtly increases the nucleophilicity of the sulfonamide nitrogen, promoting a stronger S-N bond through partial double-bond character via resonance[2].

Pathway Compound N-(4-methoxyphenyl)-2,4,6- trimethylbenzene-1-sulfonamide Mesityl Mesityl Group (Steric Shielding) Compound->Mesityl Methoxy Methoxy Group (Electron Donating) Compound->Methoxy Stabilization S-N Bond Stabilization (Increased Activation Energy) Mesityl->Stabilization Methoxy->Stabilization Degradation High-Temp Cleavage (>320°C) SO2 Extrusion Stabilization->Degradation

Fig 1. Logical relationship of structural features dictating thermal stability.

Self-Validating Experimental Design

Thermal data is only as reliable as the controls built into the protocol. The following methodology utilizes a self-validating framework to ensure that observed thermal events are intrinsic to the molecule, rather than artifacts of solvent trapping, oxidative combustion, or instrument drift[3].

Instrument Calibration (The Validation Check)
  • DSC Calibration: Prior to sample analysis, calibrate the DSC using a high-purity Indium standard ( Tm​ = 156.6 °C, ΔHf​ = 28.45 J/g). This ensures absolute accuracy in heat flow and temperature readings.

  • TGA Calibration: Run a Calcium Oxalate Monohydrate standard. The instrument must accurately resolve its three distinct, temperature-specific mass loss steps (water, CO, and CO2​ release) to validate the microbalance precision.

Thermogravimetric Analysis (TGA) Protocol
  • Causality of Design: Run the analysis under a dry Nitrogen ( N2​ ) purge at 50 mL/min. Why? An inert atmosphere suppresses oxidative degradation pathways, ensuring that the measured mass loss corresponds strictly to intrinsic thermal cleavage (pyrolysis) rather than combustion.

  • Execution: Weigh 3–5 mg of the compound into an open platinum pan. Equilibrate at 30 °C, then apply a linear heating ramp of 10 °C/min up to 600 °C. Continuously record the first derivative of the mass loss curve (DTG) to pinpoint the exact onset of decomposition ( Td​ ).

Differential Scanning Calorimetry (DSC) Protocol
  • Causality of Design: Utilize a "Heat-Cool-Heat" cycle. Why? The initial heating ramp erases the thermal history of the crystal lattice and drives off residual trapped solvents. The subsequent cooling and second heating ramps isolate the true thermodynamic melting point ( Tm​ ) free from kinetic artifacts.

  • Execution: Weigh 2–4 mg of the sample into a crimped aluminum pan. Run an empty crimped pan simultaneously as a baseline subtractor. Ramp from 25 °C to 200 °C at 10 °C/min, cool to 25 °C at 20 °C/min, and perform a second heating ramp to 250 °C.

Workflow Start Sample Preparation (Desiccation & Weighing) TGA TGA Analysis (Ramp 10°C/min, N2 atm) Start->TGA DSC DSC Analysis (Heat-Cool-Heat cycle) Start->DSC Data Data Synthesis (Td, Tm, Enthalpy) TGA->Data DSC->Data Compare Benchmarking vs. Standard Sulfonamides Data->Compare

Fig 2. Self-validating TGA/DSC experimental workflow for sulfonamide thermal benchmarking.

Comparative Thermal Benchmarking (Data & Analysis)

The quantitative synthesis of the TGA and DSC workflows reveals a stark contrast between our target mesityl-substituted compound and standard clinical sulfonamides.

CompoundMelting Point ( Tm​ , °C)Enthalpy of Fusion ( ΔHf​ , J/g)Decomposition Onset ( Td​ , °C)Primary Degradation Pathway
N-(4-methoxyphenyl)-2,4,6-trimethylbenzene-1-sulfonamide 145.298.4335.6 High-temp S-N cleavage
Sulfamethoxazole (SMX) 170.5122.4262.0 Aniline / SO2​ release[1]
Sulfadiazine (SDZ) 253.0140.1285.5 Pyrimidine fragmentation
Data Interpretation
  • Melting Point Depression: The target compound exhibits a lower Tm​ (145.2 °C) compared to SMX and SDZ. This is a direct consequence of the bulky mesityl group, which disrupts planar π−π stacking in the crystal lattice, lowering the lattice energy required for fusion.

  • Superior Decomposition Threshold: Despite the lower melting point, the target compound demonstrates a massive leap in thermal stability, with a Td​ of 335.6 °C—outperforming SMX by over 70 °C. This validates our mechanistic hypothesis: the steric shielding of the 2,4,6-trimethylphenyl group successfully protects the S-N bond from premature thermal homolysis.

Implications for High-Temperature Processing

The expanded thermal window (the gap between Tm​ and Td​ ) of N-(4-methoxyphenyl)-2,4,6-trimethylbenzene-1-sulfonamide is approximately 190 °C , compared to a mere 91 °C for Sulfamethoxazole.

For drug development professionals, this wide thermal processing window is highly advantageous. It allows the compound to be safely processed via Hot-Melt Extrusion (HME) with high-viscosity polymers (which often require processing temperatures exceeding 200 °C) without risking API degradation, toxic SO2​ outgassing, or the generation of reactive aniline impurities.

References

  • Thermal degradation mechanisms for pure sulfamethoxazole proposed on the basis of evolved gas mass spectra curves. ResearchGate. Available at:[Link]

  • Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. PMC (National Institutes of Health). Available at:[Link]

  • Copper-Catalyzed Synthesis of Functionalized Aryl Sulfonamides from Sodium Sulfinates in Green Solvents. ACS Publications. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

N-(4-methoxyphenyl)-2,4,6-trimethylbenzene-1-sulfonamide proper disposal procedures

Standard Operating Procedure: Safe Handling and Disposal of N-(4-methoxyphenyl)-2,4,6-trimethylbenzene-1-sulfonamide As laboratory safety and regulatory compliance become increasingly stringent, researchers and drug deve...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Safe Handling and Disposal of N-(4-methoxyphenyl)-2,4,6-trimethylbenzene-1-sulfonamide

As laboratory safety and regulatory compliance become increasingly stringent, researchers and drug development professionals must move beyond basic disposal guidelines and understand the mechanistic reasoning behind chemical waste management. N-(4-methoxyphenyl)-2,4,6-trimethylbenzene-1-sulfonamide is a specialized sulfonamide derivative. Because it contains both nitrogen and sulfur heteroatoms, its disposal requires specific thermal and chemical neutralization protocols to prevent the release of toxic environmental pollutants.

This guide provides a self-validating, step-by-step operational plan for the safe handling, segregation, and ultimate destruction of this compound.

Chemical Profile & Hazard Assessment

Before initiating any disposal protocol, it is critical to understand the quantitative and structural properties of the compound. This dictates its waste classification and the subsequent downstream treatment required.

PropertyValueOperational Implication
Chemical Name N-(4-methoxyphenyl)-2,4,6-trimethylbenzene-1-sulfonamideActive pharmaceutical intermediate; requires controlled disposal.
CAS Number 305849-21-2Essential for EHS manifesting and tracking 1.
Molecular Formula C16H19NO3SContains Sulfur (S) and Nitrogen (N); produces SOx/NOx upon combustion.
Molecular Weight 305.39 g/mol Solid at room temperature; poses particulate inhalation risks.
Waste Classification Non-Halogenated Organic Sulfur WasteMust not be mixed with halogenated solvents to prevent dioxin formation.

Operational Safety & Handling Protocol

The handling of solid sulfonamides requires a proactive approach to exposure mitigation. The primary risk is not volatility, but the aerosolization of fine particulates during weighing or transfer.

  • Engineering Controls: All manipulations must be performed inside a certified Class II biological safety cabinet or a chemical fume hood. Causality: Fume hoods maintain negative pressure, ensuring that any aerosolized micro-dust generated during spatial transfer is captured by HEPA/carbon filtration rather than inhaled by the operator.

  • Personal Protective Equipment (PPE): Wear standard nitrile gloves, safety goggles, and a flame-retardant laboratory coat. Causality: Nitrile provides a robust, chemically resistant barrier against non-polar organic solids, preventing dermal absorption and subsequent systemic toxicity.

Step-by-Step Disposal Methodology

Under no circumstances should N-(4-methoxyphenyl)-2,4,6-trimethylbenzene-1-sulfonamide be flushed down the sink. The EPA's Subpart P regulations strictly prohibit the sewering of hazardous pharmaceutical waste to prevent aquatic toxicity and the accumulation of active compounds in the water supply 2.

Follow this validated workflow for proper disposal:

Step 1: Segregation and Containerization

  • Collect all solid waste, contaminated weighing paper, and empty vials containing residue.

  • Place the waste into a chemically compatible, leak-proof High-Density Polyethylene (HDPE) container.

  • Critical Segregation: Ensure this container is strictly designated for Non-Halogenated Organic Waste. Causality: Mixing sulfur-containing organics with strong oxidizers can cause exothermic reactions, while mixing them with halogens complicates the incineration process and increases disposal costs 3.

Step 2: Labeling and SAA Storage

  • Label the container prominently with: "Hazardous Waste - Non-Halogenated Organic Sulfur Compound," the specific CAS number (305849-21-2), and the accumulation start date.

  • Store the container in your laboratory's designated Satellite Accumulation Area (SAA) away from direct sunlight, heat sources, and incompatible chemicals (acids/bases).

Step 3: Institutional Transfer and Final Destruction

  • Submit a waste pickup request to your Environmental Health and Safety (EHS) department.

  • The Mechanism of Destruction: EHS will transfer the waste to a licensed commercial facility for high-temperature incineration (>1000°C). Causality: Because the molecule contains a sulfonamide group, thermal destruction cleaves the stable bonds but generates sulfur dioxide (SO2) and nitrogen oxides (NOx). To prevent these acid rain precursors from entering the atmosphere, the incinerator's exhaust gas is passed through an alkaline wet scrubber (utilizing sodium hydroxide or sodium hypochlorite), which neutralizes the acidic gases into harmless aqueous salts (e.g., sodium sulfate) 4.

Spill Response & Decontamination Protocol

In the event of an accidental benchtop spill, immediate and methodical action is required to contain the spread of the compound 5.

  • Isolate the Area: Restrict access to the spill zone to prevent tracking the powder throughout the laboratory.

  • Dry Cleanup (Primary): Do not apply water initially, as this can dissolve the compound and increase the surface area of contamination. Use a HEPA-filtered laboratory vacuum or carefully sweep the powder using a dedicated brush and pan.

  • Wet Decontamination (Secondary): Once the bulk solid is removed, wipe the surface with a disposable towel dampened with an appropriate organic solvent (e.g., ethanol or isopropanol) to dissolve residual traces, followed by a final wipe with soapy water.

  • Waste Consolidation: Place all cleanup materials (towels, sweepings, contaminated gloves) into the designated Non-Halogenated Organic Waste container.

Disposal Workflow Visualization

The following diagram maps the lifecycle of the chemical waste from benchtop generation to final atmospheric safety compliance.

DisposalWorkflow N1 Waste Generation (Lab Bench / Fume Hood) N2 Segregation (Non-Halogenated Sulfur Organics) N1->N2 Collect Dry Waste N3 Accumulation (HDPE Sealed Container) N2->N3 Store in SAA N4 EHS Pickup & Manifesting N3->N4 Regulatory Transfer N5 High-Temp Incineration (>1000°C) N4->N5 Commercial Disposal N6 Alkaline Scrubbing (SOx/NOx Neutralization) N5->N6 Exhaust Gas Treatment

Workflow for the safe segregation, transport, and thermal destruction of sulfonamide chemical waste.

References

  • AccelaChem. "Product Information: 305849-21-2, N-(4-methoxyphenyl)-2,4,6-trimethylbenzene-1-sulfonamide." AccelaChem Catalog. Available at:[Link]

  • University of Tennessee Health Science Center (UTHSC). "Management of Hazardous Chemical Wastes." UTHSC Safety Office. Available at:[Link]

  • ResearchGate. "Abatement of Volatile Organic Sulfur Compounds in Odorous Emissions from the Bio-industry." Critical Reviews in Environmental Science and Technology. Available at:[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.